Product packaging for Azumolene(Cat. No.:CAS No. 64748-79-4)

Azumolene

Cat. No.: B1241006
CAS No.: 64748-79-4
M. Wt: 349.14 g/mol
InChI Key: SEGCNGONCZQFDW-OMCISZLKSA-N
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Description

Azumolene is a 1,3-oxazole which is substituted by a [(2,4-dioxoimidazolidin-1-yl)imino]methyl group at position 2 and a 4-bromophenyl group at position 5. It is a muscle relaxant used for the treatment/prevention of malignant hyperthermia. It has a role as a ryanodine receptor modulator and a muscle relaxant. It is a member of 1,3-oxazoles, a member of bromobenzenes and an imidazolidine-2,4-dione. It is a conjugate acid of an this compound(1-).
structure given in first source;  RN given refers to parent cpd
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrN4O3 B1241006 Azumolene CAS No. 64748-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCNGONCZQFDW-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64748-79-4
Record name Azumolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azumolene's Role in Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in numerous cell types, regulating a diverse array of physiological processes. The core mechanism of SOCE involves the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. In skeletal muscle, a distinct form of SOCE is tightly coupled to the activity of the ryanodine receptor 1 (RyR1). Azumolene, a water-soluble analog of dantrolene, has emerged as a selective inhibitor of this RyR1-coupled SOCE. This technical guide provides an in-depth overview of this compound's mechanism of action, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Store-Operated Calcium Entry

This compound is a skeletal muscle relaxant structurally similar to dantrolene, developed as a more water-soluble alternative for the treatment of malignant hyperthermia.[1][2] Malignant hyperthermia is a pharmacogenetic disorder characterized by an uncontrolled release of Ca2+ from the sarcoplasmic reticulum (SR) via sensitized RyR1 channels.[3] While initially characterized by its effects on SR Ca2+ release, recent research has elucidated a more nuanced role for this compound in modulating a specific facet of store-operated calcium entry.

Store-operated calcium entry is a fundamental Ca2+ signaling process.[4] In its canonical form, the depletion of ER/SR Ca2+ stores is sensed by STIM1, which then translocates to ER-plasma membrane junctions to activate Orai1 channels, leading to Ca2+ influx.[5][6] However, in skeletal muscle, SOCE can also be triggered by the activation of RyR1, a mechanism that is distinct from the SOCE induced by global store depletion with agents like thapsigargin.[7][8] this compound selectively inhibits this RyR1-coupled SOCE, without affecting thapsigargin-induced SOCE.[7] This specificity makes this compound a valuable pharmacological tool to dissect the different pathways of SOCE activation in skeletal muscle and a potential therapeutic agent for conditions involving aberrant RyR1-dependent Ca2+ signaling.

Mechanism of Action of this compound on RyR1-Coupled SOCE

This compound's inhibitory effect on SOCE is not directed at the core STIM/Orai machinery but is instead mediated through its interaction with RyR1. The prevailing model suggests that this compound binds to the RyR1 channel, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[7] This action prevents the localized depletion of Ca2+ in the junctional SR that is necessary to activate the associated SOCE pathway.

Key mechanistic points include:

  • Selectivity for RyR1-Coupled SOCE: this compound inhibits SOCE activated by RyR1 agonists such as caffeine and ryanodine.[7]

  • No Effect on Thapsigargin-Induced SOCE: this compound does not inhibit SOCE when stores are depleted by the SERCA pump inhibitor thapsigargin, indicating that it does not directly block STIM1 or Orai1.[7]

  • Modulation of RyR1 Gating: this compound suppresses the frequency of spontaneous Ca2+ sparks, which are localized Ca2+ release events through RyR channels. It achieves this by decreasing the probability of RyR1 channel opening, without altering the duration of the open state.

Signaling Pathway of RyR1-Coupled SOCE and this compound's Point of Intervention

The activation of RyR1 leads to a localized decrease in Ca2+ concentration within the junctional sarcoplasmic reticulum. This localized depletion is sensed by STIM1 proteins in close proximity, which then activate Orai1 channels in the transverse tubules, initiating Ca2+ influx. This compound intervenes at the initial step of this cascade by preventing the opening of RyR1.

RyR1_SOCE_Pathway cluster_PM Plasma Membrane (T-tubule) cluster_SR Sarcoplasmic Reticulum Orai1 Orai1 Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx RyR1 RyR1 Ca_SR Ca2+ Store RyR1->Ca_SR Ca2+ release (local depletion) STIM1 STIM1 STIM1->Orai1 Activates Ca_SR->STIM1 Sensed by This compound This compound This compound->RyR1 Inhibits (stabilizes closed state) Caffeine Caffeine/Ryanodine Caffeine->RyR1 Activates

Figure 1: Signaling pathway of RyR1-coupled SOCE and this compound's inhibitory action.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's effects on muscle contraction, SR Ca2+ release, and SOCE.

Table 1: Inhibitory Concentrations (IC50/EC50) of this compound

ParameterMuscle/Cell TypeValueReference
Inhibition of Muscle TwitchMouse Extensor Digitorum LongusIC50: 2.8 ± 0.8 µM
Inhibition of Muscle TwitchMouse SoleusIC50: 2.4 ± 0.6 µM
Inhibition of Muscle TwitchGuinea Pig Gastrocnemius (in vivo)IC50: 1.2 ± 0.1 mg/kg
Suppression of Ca2+ Spark FrequencyPermeabilized Frog Skeletal MuscleEC50: 0.25 µM

Table 2: Effect of this compound on RyR1-Coupled SOCE

Experimental ConditionCell TypeThis compound ConcentrationObserved EffectReference
Caffeine/Ryanodine-induced Mn2+ entryCHO cells expressing RyR120 µMSignificantly reduced rate of Mn2+ entry[7]
Caffeine/Ryanodine-induced Mn2+ entryC2C12 myotubes20 µMReduced Mn2+ quenching slope and delayed SOCE activation[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in store-operated calcium entry.

Measurement of RyR1-Coupled SOCE using Fura-2 Calcium Imaging and Mn2+ Quench Assay

This protocol is designed to measure RyR1-activated SOCE by monitoring the quenching of Fura-2 fluorescence by Mn2+, which enters the cell through the same channels as Ca2+.

Experimental Workflow:

Mn2_Quench_Workflow start Start load_cells Load cells with Fura-2 AM start->load_cells preincubate Pre-incubate with this compound or vehicle (DMSO) load_cells->preincubate wash Wash with Ca2+-free buffer preincubate->wash activate_ryr1 Activate RyR1 with Caffeine/Ryanodine wash->activate_ryr1 add_mn2 Add Mn2+-containing buffer activate_ryr1->add_mn2 measure_quench Measure Fura-2 fluorescence quench at 360 nm excitation add_mn2->measure_quench analyze Analyze quench rate measure_quench->analyze end End analyze->end

Figure 2: Workflow for the Mn2+ quench assay to measure RyR1-coupled SOCE.

Materials:

  • C2C12 myotubes or other suitable skeletal muscle cell line

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Caffeine

  • Ryanodine

  • Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)

  • Mn2+-containing buffer (Ca2+-free buffer supplemented with MnCl2)

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate C2C12 myoblasts and differentiate into myotubes.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca2+-free buffer.

    • Incubate cells with the loading solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells thoroughly with Ca2+-free buffer to remove extracellular dye.

  • This compound Treatment:

    • Pre-incubate the Fura-2-loaded cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 10-15 minutes prior to stimulation.

  • Activation of RyR1 and Measurement of Mn2+ Quench:

    • Mount the cells on the fluorescence microscope.

    • Excite Fura-2 at its isosbestic point (~360 nm) where its fluorescence is independent of Ca2+ concentration, and record emission at ~510 nm.

    • Establish a baseline fluorescence reading in Ca2+-free buffer.

    • Activate RyR1 by adding a combination of caffeine (e.g., 10 mM) and ryanodine (e.g., 5 µM).

    • After a short period to allow for RyR1 activation, perfuse the cells with Mn2+-containing buffer (e.g., 0.5 mM MnCl2).

    • Record the decrease (quenching) of Fura-2 fluorescence over time.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of Mn2+ influx via SOCE.

    • Calculate the slope of the fluorescence decay curve to determine the quench rate.

    • Compare the quench rates between this compound-treated and control cells.

Electrophysiological Measurement of RyR1-Coupled SOCE Current (ISkCRAC)

This protocol describes the whole-cell patch-clamp technique to directly measure the skeletal muscle Ca2+ release-activated Ca2+ current (ISkCRAC).

Materials:

  • Myotubes cultured on coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Solutions:

  • Extracellular Solution (in mM): 140 Na-aspartate, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 Cs-aspartate, 10 HEPES, 10 BAPTA (or EGTA), 4 MgCl2, pH 7.2 with CsOH. (High BAPTA/EGTA is used to chelate intracellular Ca2+ and promote store depletion upon establishing the whole-cell configuration).

Procedure:

  • Preparation: Place a coverslip with myotubes in the recording chamber and perfuse with extracellular solution.

  • Patching:

    • Form a giga-ohm seal between the patch pipette and the surface of a myotube.

    • Rupture the patch of membrane under the pipette to establish the whole-cell configuration. This allows the intracellular solution to dialyze into the cell, buffering intracellular Ca2+ and leading to passive store depletion.

  • Voltage Protocol and Recording:

    • Hold the cell at a potential of 0 mV.

    • Apply repetitive voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) or voltage steps to elicit currents.

    • The inwardly rectifying current that develops over time as the stores deplete is ISkCRAC.

  • Investigating RyR1-Coupling and this compound Effect:

    • To specifically study RyR1-coupled SOCE, include RyR1 agonists (caffeine/ryanodine) in the bath solution or use repetitive depolarizing pulses to activate RyR1.

    • To test the effect of this compound, perfuse the cell with an extracellular solution containing this compound and observe the inhibition or reduction of ISkCRAC development.

Concluding Remarks

This compound serves as a specific and potent inhibitor of the RyR1-coupled component of store-operated calcium entry in skeletal muscle. Its mechanism of action, centered on the stabilization of the RyR1 closed state, distinguishes it from broad-spectrum SOCE inhibitors that target the STIM-Orai pathway. This selectivity makes this compound an invaluable tool for researchers investigating the intricacies of Ca2+ signaling in skeletal muscle and for drug development professionals exploring therapeutic strategies for disorders linked to aberrant RyR1 function and Ca2+ dysregulation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for the continued exploration of this compound's role in cellular calcium homeostasis.

References

In Vitro Characterization of Azumolene's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1][2] Malignant hyperthermia is a pharmacogenetic disorder characterized by a life-threatening hypermetabolic state triggered by certain anesthetics.[1][3] The primary mechanism of MH involves excessive calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle.[3] This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, quantitative effects on muscle function, and the underlying signaling pathways.

Core Mechanism of Action

This compound, like its parent compound dantrolene, exerts its therapeutic effect by modulating intracellular calcium ([Ca2+]) homeostasis in skeletal muscle. Its primary target is the ryanodine receptor 1 (RyR1), the main calcium release channel on the sarcoplasmic reticulum.[4] In vitro studies have demonstrated that this compound inhibits the release of Ca2+ from the SR, thereby attenuating the excessive Ca2+ levels that trigger the hypermetabolic state of MH.[2][4]

Quantitative Analysis of Biological Activity

The in vitro potency and efficacy of this compound have been quantified through various experimental assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibition of Muscle Twitch and Contracture by this compound

PreparationAgonistParameterThis compound ValueDantrolene ValueReference
Mouse Extensor Digitorum Longus MuscleElectrical StimulationIC50 (Twitch Inhibition)2.8 ± 0.8 µM1.6 ± 0.4 µM[1]
Mouse Soleus MuscleElectrical StimulationIC50 (Twitch Inhibition)2.4 ± 0.6 µM3.5 ± 1.2 µM[1]
Guinea Pig Gastrocnemius MuscleIntravenous InjectionIC50 (Twitch Decrease)1.2 ± 0.1 mg/kg1.5 ± 0.2 mg/kg[1]
Human MH-Susceptible Skeletal MuscleCaffeine-Effective at 10 µM-[1]
Mouse Soleus Muscle8 mM Caffeine-Significantly Inhibited at 10 µMSignificantly Inhibited at 10 µM[1]
MH-Susceptible Porcine Skeletal Muscle3% Halothane, 2 mM Caffeine, 80 mM KCl-Inhibited at 6 µMEquipotent to this compound[2]

Table 2: Effects of this compound on Intracellular Calcium Dynamics

PreparationMeasurementParameterThis compound ValueReference
Permeabilized Frog Skeletal Muscle FibersSpontaneous Ca2+ SparksEC50 (Frequency Suppression)0.25 µM[4]
Permeabilized Frog Skeletal Muscle FibersSpontaneous Ca2+ SparksHill Coefficient1.44[4]

Table 3: Interaction of this compound with Receptors

Receptor/TargetLigandParameterThis compound ValueReference
Porcine Skeletal Muscle Dihydropyridine Receptors[3H]PN200-110IC50~20 µM[5]
Porcine Junctional Sarcoplasmic Reticulum[3H]ryanodine% Inhibition< 25% at 100 µM[5]

Key Signaling Pathways Modulated by this compound

This compound's biological activity is primarily mediated through its interaction with the RyR1 channel and its subsequent effects on calcium signaling pathways.

Ryanodine Receptor 1 (RyR1) Signaling

This compound directly interacts with the RyR1 channel, suppressing its opening rate.[3][4] This reduces the likelihood of Ca2+ release from the sarcoplasmic reticulum, which is the foundational event in muscle contraction and, in pathological states like MH, the trigger for hypermetabolism.

RyR1_Signaling Depolarization Membrane Depolarization DHPR DHPR (Voltage Sensor) Depolarization->DHPR Activates RyR1 RyR1 (Ca2+ Release Channel) DHPR->RyR1 Conformational Change SR Sarcoplasmic Reticulum (SR) RyR1->SR Opens Channel In Ca_Cyto Cytosolic Ca2+ SR->Ca_Cyto Releases Ca_SR Ca2+ Contraction Muscle Contraction Ca_Cyto->Contraction Initiates This compound This compound This compound->RyR1 Inhibits Opening SOCE_Signaling cluster_SR Sarcoplasmic Reticulum (SR) cluster_PM Plasma Membrane SR_Ca_Depletion SR Ca2+ Depletion STIM1 STIM1 (Ca2+ Sensor) SR_Ca_Depletion->STIM1 Activates Orai1 Orai1 (SOCE Channel) STIM1->Orai1 Translocates & Interacts with RyR1 RyR1 RyR1->SR_Ca_Depletion Contributes to Cytosolic_Ca Increased Cytosolic Ca2+ Orai1->Cytosolic_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1 Influx through This compound This compound This compound->RyR1 Inhibits Contracture_Assay_Workflow start Start mount Mount Muscle in Tissue Bath start->mount equilibrate Equilibrate Muscle mount->equilibrate preincubate Pre-incubate with This compound (Test) or Vehicle (Control) equilibrate->preincubate add_caffeine Add Caffeine to Induce Contracture preincubate->add_caffeine record Record Isometric Force add_caffeine->record analyze Analyze Data: Compare Forces record->analyze end End analyze->end

References

Azumolene's Impact on Calcium Spark Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of Azumolene's effects on the frequency and amplitude of calcium sparks. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound and Calcium Sparks

This compound is a water-soluble, centrally acting muscle relaxant and an analog of dantrolene.[1][2] It is recognized for its therapeutic potential in conditions like malignant hyperthermia (MH) by modulating intracellular calcium release.[1][2][3] The primary mechanism of action for this compound involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) by modulating the activity of the ryanodine receptor (RyR) Ca2+ release channels, particularly the RyR1 isoform found in skeletal muscle.[1][3]

Calcium sparks are elementary events of calcium release from the SR, originating from the coordinated opening of a small number of RyR channels.[4] The frequency and amplitude of these sparks are critical determinants of global intracellular calcium signaling and, consequently, muscle contraction and cellular function.[4][5] Understanding how pharmaceutical agents like this compound modulate these fundamental events is crucial for developing targeted therapies for a range of calcium-related disorders.

Quantitative Impact of this compound on Calcium Spark Parameters

Experimental evidence demonstrates that this compound has a pronounced and specific effect on the frequency of calcium sparks, with minimal impact on their amplitude.

ParameterEffect of this compoundConcentration RangeEC50Hill CoefficientKey Findings
Ca2+ Spark Frequency Dose-dependent suppression0.0001 to 10 µM0.25 µM1.44This compound decreases the likelihood of RyR channel openings that initiate Ca2+ sparks.[1]
Ca2+ Spark Amplitude No systematic dose-dependent effect0.0001 to 10 µMNot ApplicableNot ApplicableThis compound has little effect on the aggregate Ca2+ channel open times during a spark.[1]
Other Spark Properties No systematic dose-dependent effect0.0001 to 10 µMNot ApplicableNot ApplicableThe fundamental properties of individual sparks, beyond their rate of occurrence, are largely unaffected.[1]

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the modulation of the RyR1 channel, leading to a reduction in calcium release from the sarcoplasmic reticulum. Additionally, it has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[6][7][8]

Azumolene_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum This compound This compound RyR1 Ryanodine Receptor 1 (RyR1) This compound->RyR1 Inhibits SOCE Store-Operated Ca²⁺ Entry (SOCE) This compound->SOCE Inhibits RyR1-coupled component Ca_Spark Ca²⁺ Spark RyR1->Ca_Spark Mediates Release RyR1->SOCE Coupled Activation SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Plasma_Membrane Plasma Membrane invis1 invis2

This compound's inhibitory action on RyR1 and coupled SOCE.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on calcium sparks.

Preparation of Permeabilized Skeletal Muscle Fibers
  • Muscle Dissection: Frog skeletal muscle fibers are dissected and mechanically skinned.

  • Permeabilization: The sarcolemma is permeabilized to allow for direct access to the intracellular environment.

  • Mounting: Fibers are mounted in an experimental chamber on a microscope stage.

Measurement of Calcium Sparks

A common method for measuring Ca2+ sparks involves laser scanning confocal microscopy.[9][10]

  • Dye Loading: The permeabilized fibers or isolated myocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10][11][12]

  • Confocal Microscopy: A laser scanning confocal microscope is used to visualize fluorescence changes within the muscle fiber.[9][10][12]

  • Line-Scan Imaging: Images are acquired in line-scan mode (X-T) to capture the temporal and spatial characteristics of the calcium sparks.[12]

  • Stimulation Protocol (for intact myocytes): Cardiomyocytes may be stimulated using voltage clamp with depolarizing pulses to reach a steady-state before recording spontaneous sparks.[9][10]

  • Data Acquisition: A series of line-scan images are recorded before and after the application of this compound at various concentrations.

  • Offline Analysis: The recorded images are analyzed offline to quantify spark frequency, amplitude (F/F0), full duration at half maximum (FDHM), and full width at half maximum (FWHM).[9][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on calcium sparks.

Experimental_Workflow A Sample Preparation (e.g., Permeabilized Muscle Fiber) B Loading with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) A->B C Baseline Ca²⁺ Spark Recording (Confocal Microscopy - Line Scan) B->C D Application of this compound (Varying Concentrations) C->D E Post-treatment Ca²⁺ Spark Recording D->E F Data Analysis (Frequency, Amplitude, etc.) E->F G Quantitative Comparison (Baseline vs. Treatment) F->G

Workflow for assessing this compound's impact on Ca²⁺ sparks.

Conclusion

This compound effectively suppresses the frequency of calcium sparks in a dose-dependent manner without significantly altering their amplitude or other key properties.[1] This targeted action is primarily mediated through the inhibition of the RyR1 channel and a coupled component of store-operated calcium entry.[1][6][7][8] The detailed experimental protocols and workflows provided herein offer a framework for the continued investigation of this compound and other potential modulators of intracellular calcium signaling. These findings underscore the potential of this compound as a therapeutic agent for disorders characterized by aberrant calcium release.

References

The Physiological Effects of Azumolene on Muscle Excitation-Contraction Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the physiological effects of Azumolene on skeletal muscle excitation-contraction (E-C) coupling. This compound, a water-soluble analog of dantrolene, is a potent muscle relaxant that has garnered significant interest for its therapeutic potential in conditions characterized by excessive calcium release from the sarcoplasmic reticulum, such as malignant hyperthermia. This document details the molecular mechanism of this compound, its interaction with key proteins in the E-C coupling cascade, and its impact on intracellular calcium dynamics. Quantitative data from various in vitro and in vivo studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction to Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to muscle contraction. In skeletal muscle, this intricate signaling cascade ensures the rapid and controlled release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), the primary intracellular calcium store.

The key molecular players in skeletal muscle E-C coupling include:

  • Dihydropyridine Receptor (DHPR): A voltage-sensitive L-type calcium channel located in the transverse tubules (T-tubules) of the sarcolemma. It functions as the voltage sensor that detects the incoming action potential.

  • Ryanodine Receptor 1 (RyR1): A large calcium release channel embedded in the SR membrane. It is physically coupled to the DHPR.

  • Sarcoplasmic Reticulum (SR): A specialized endoplasmic reticulum in muscle cells that sequesters and releases Ca²⁺.

The process is initiated when an action potential propagates along the sarcolemma and into the T-tubules. This depolarization is sensed by the DHPR, which undergoes a conformational change. Due to the direct mechanical coupling between the DHPR and RyR1 in skeletal muscle, this conformational change in the DHPR directly activates the RyR1, causing it to open and release a large amount of Ca²⁺ from the SR into the myoplasm. The subsequent rise in myoplasmic Ca²⁺ concentration allows for the binding of calcium to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.

This compound: Mechanism of Action

This compound, like its parent compound dantrolene, exerts its muscle relaxant effects by modulating the release of calcium from the sarcoplasmic reticulum. Its primary mechanism of action involves the inhibition of the ryanodine receptor 1 (RyR1). However, the precise molecular interactions are multifaceted and involve more than a simple blockade of the RyR1 channel.

Direct and Indirect Effects on the Ryanodine Receptor 1

While this compound is known to interact with the RyR1, studies have shown that it does not directly bind to the ryanodine binding site. Instead, it is thought to allosterically modulate the channel's activity. Evidence suggests that this compound's effects may be more pronounced under conditions of RyR1 hyperactivity, such as in malignant hyperthermia, where it helps to restore normal channel function.

Inhibition of Store-Operated Calcium Entry (SOCE)

Recent research has revealed a more nuanced mechanism of this compound's action involving the inhibition of a specific component of store-operated calcium entry (SOCE). SOCE is a process that replenishes intracellular calcium stores after their depletion. This compound has been shown to inhibit the component of SOCE that is coupled to the activation of RyR1 by agonists like caffeine and ryanodine.[1] Interestingly, the component of SOCE induced by thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), is not affected by this compound.[1] This suggests that this compound can distinguish between different signaling pathways that lead to SOCE in skeletal muscle.[1]

Interaction with Dihydropyridine Receptors

There is also evidence to suggest that this compound and its analogs interact with dihydropyridine receptors (DHPRs). Studies have demonstrated that this compound can inhibit the binding of [³H]PN200-110, a DHPR antagonist, to transverse tubule membranes.[2] This interaction with the DHPR may contribute to its overall effect on E-C coupling.

The following diagram illustrates the signaling pathway of muscle excitation-contraction coupling and the points of intervention for this compound.

E_C_Coupling_this compound cluster_Sarcolemma Sarcolemma / T-tubule cluster_SR Sarcoplasmic Reticulum (SR) cluster_Myoplasm Myoplasm cluster_this compound This compound Intervention ActionPotential Action Potential DHPR DHPR (Voltage Sensor) ActionPotential->DHPR Depolarization RyR1 RyR1 (Ca²⁺ Release Channel) DHPR->RyR1 Mechanical Coupling Ca_Myoplasm ↑ [Ca²⁺] RyR1->Ca_Myoplasm Ca²⁺ Release Ca_SR Ca²⁺ Store Contraction Muscle Contraction Ca_Myoplasm->Contraction This compound This compound This compound->DHPR Interacts This compound->RyR1 Inhibits (Allosteric Modulation)

Signaling pathway of E-C coupling and this compound's action.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the physiological effects of this compound from various studies.

Parameter Muscle Type Value Reference
IC₅₀ for Twitch Inhibition Mouse Extensor Digitorum Longus2.8 ± 0.8 µM[3]
Mouse Soleus2.4 ± 0.6 µM[3]
IC₅₀ for Twitch Inhibition (in vivo) Guinea Pig Gastrocnemius1.2 ± 0.1 mg/kg[3]
EC₅₀ for Ca²⁺ Spark Suppression Frog Skeletal Muscle Fibers0.25 µM[4]
Hill Coefficient for Ca²⁺ Spark Suppression Frog Skeletal Muscle Fibers1.44[4]
IC₅₀ for [³H]PN200-110 Binding Inhibition Porcine Skeletal Muscle~20 µM[2]
Comparison with Dantrolene
Parameter Muscle Type This compound Dantrolene
IC₅₀ for Twitch Inhibition Mouse Extensor Digitorum Longus2.8 ± 0.8 µM1.6 ± 0.4 µM
Mouse Soleus2.4 ± 0.6 µM3.5 ± 1.2 µM
IC₅₀ for Twitch Inhibition (in vivo) Guinea Pig Gastrocnemius1.2 ± 0.1 mg/kg1.5 ± 0.2 mg/kg
Water Solubility -~30-fold higher-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on muscle E-C coupling.

In Vitro Muscle Contracture Test

This assay is used to assess the effect of this compound on muscle contractility in response to pharmacological agents like caffeine and halothane.

Experimental Workflow:

Contracture_Test_Workflow cluster_Preparation Muscle Preparation cluster_Testing Contracture Testing cluster_Analysis Data Analysis Muscle_Biopsy 1. Obtain Muscle Biopsy (e.g., soleus muscle) Dissection 2. Dissect Muscle Bundles Muscle_Biopsy->Dissection Mounting 3. Mount in Organ Bath with Force Transducer Dissection->Mounting Equilibration 4. Equilibrate in Krebs-Ringer Solution Preincubation 5. Pre-incubate with this compound (or vehicle control) Equilibration->Preincubation Stimulation 6. Induce Contracture (e.g., with Caffeine or Halothane) Preincubation->Stimulation Measurement 7. Measure Isometric Force Stimulation->Measurement Comparison 8. Compare Contracture Force between this compound-treated and control groups

Workflow for in vitro muscle contracture testing.

Methodology:

  • Muscle Preparation:

    • Excise a skeletal muscle, such as the soleus or extensor digitorum longus, from a laboratory animal (e.g., mouse, rat).

    • Under a dissecting microscope, carefully dissect small muscle bundles (approximately 1-2 mm in diameter and 5-10 mm in length).

    • Tie silk sutures to both ends of the muscle bundle.

  • Mounting and Equilibration:

    • Mount the muscle bundle vertically in a temperature-controlled organ bath (e.g., 37°C) containing oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer solution.

    • Attach one end of the suture to a fixed hook and the other to an isometric force transducer.

    • Adjust the resting tension to a predetermined optimal length (L₀) and allow the muscle to equilibrate for at least 30-60 minutes.

  • Experimental Procedure:

    • Following equilibration, pre-incubate the muscle with a desired concentration of this compound or a vehicle control for a specified period.

    • Induce muscle contracture by adding a known concentration of a chemical agonist, such as caffeine (e.g., 8 mM), to the organ bath.

    • Record the isometric force generated by the muscle.

  • Data Analysis:

    • Measure the peak tension developed during the contracture.

    • Compare the force generated in the presence of this compound to that of the control group to determine the inhibitory effect of the compound.

Intracellular Calcium Measurement with Fura-2

This method allows for the ratiometric measurement of intracellular calcium concentrations in single muscle fibers, providing insights into the effect of this compound on calcium transients.

Methodology:

  • Muscle Fiber Preparation and Dye Loading:

    • Isolate single skeletal muscle fibers from a suitable muscle (e.g., frog flexor digitorum brevis).

    • Load the muscle fibers with the acetoxymethyl (AM) ester form of the fluorescent calcium indicator Fura-2 (Fura-2 AM). This is typically done by incubating the fibers in a solution containing Fura-2 AM for a specific duration.

  • Fluorescence Microscopy:

    • Place the Fura-2 loaded muscle fiber on the stage of an inverted fluorescence microscope equipped with a dual-wavelength excitation light source and a sensitive camera.

    • Perfuse the fiber with a physiological saline solution.

  • Calcium Measurement:

    • Excite the Fura-2 dye alternately with light at 340 nm and 380 nm.

    • Measure the fluorescence emission at 510 nm for each excitation wavelength.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.

  • Experimental Intervention:

    • After obtaining a stable baseline reading, introduce this compound into the perfusion solution.

    • Stimulate the muscle fiber electrically to elicit calcium transients (e.g., single twitches or tetanic contractions).

    • Record the changes in the F₃₄₀/F₃₈₀ ratio to determine the effect of this compound on the amplitude and kinetics of the calcium transients.

[³H]Ryanodine Binding Assay

This radioligand binding assay is used to investigate the interaction of this compound with the ryanodine receptor.

Methodology:

  • Preparation of Sarcoplasmic Reticulum Vesicles:

    • Homogenize skeletal muscle tissue in a buffered solution.

    • Perform differential centrifugation to isolate a microsomal fraction enriched in sarcoplasmic reticulum vesicles.

  • Binding Assay:

    • Incubate the SR vesicles with a low concentration of [³H]ryanodine in a binding buffer containing various concentrations of this compound or a vehicle control.

    • The binding buffer typically contains physiological concentrations of ions such as K⁺, and may include modulators of RyR1 activity like Ca²⁺ and ATP.

  • Separation of Bound and Free Ligand:

    • After incubation, rapidly separate the SR vesicles with bound [³H]ryanodine from the unbound ligand. This is commonly achieved by vacuum filtration through glass fiber filters.

  • Quantification:

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the specific binding of [³H]ryanodine by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding.

    • Analyze the data to determine if this compound alters the affinity (Kd) or the number of binding sites (Bmax) for [³H]ryanodine, providing insights into its allosteric modulation of the RyR1.

Conclusion

This compound is a potent muscle relaxant that significantly impacts skeletal muscle excitation-contraction coupling. Its primary mechanism involves the modulation of the ryanodine receptor 1, leading to a reduction in calcium release from the sarcoplasmic reticulum. Furthermore, its ability to inhibit a specific component of store-operated calcium entry highlights a more complex and nuanced interaction with the calcium signaling machinery in muscle cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological effects of this compound and explore its therapeutic potential. Its improved water solubility over dantrolene makes it a particularly attractive candidate for clinical applications.[3][5] Continued research into the precise molecular interactions of this compound will undoubtedly pave the way for the development of novel therapies for a range of neuromuscular disorders.

References

Methodological & Application

Step-by-step guide to measuring intracellular calcium with Fura-2 in the presence of Azumolene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Step-by-Step Guide to Measuring Intracellular Calcium with Fura-2 in the Presence of Azumolene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for understanding cell physiology and pathology. Fura-2, a ratiometric fluorescent indicator, is a powerful tool for quantifying these changes with high temporal and spatial resolution.[1] Its dual-excitation properties allow for reliable measurements that correct for variations in dye concentration, cell thickness, and photobleaching.[1][2]

This compound is a skeletal muscle relaxant and a water-soluble analog of dantrolene.[3] It functions by inhibiting Ca²⁺ release from the sarcoplasmic reticulum (SR) through the modulation of the ryanodine receptor (RyR) Ca²⁺ release channel.[3][4] This makes this compound a valuable pharmacological tool for studying SR Ca²⁺ handling and a potential therapeutic agent for conditions associated with aberrant SR Ca²⁺ release, such as malignant hyperthermia.[3][4]

This application note provides a detailed, step-by-step protocol for using Fura-2 AM to measure intracellular calcium dynamics in live cells, specifically to assess the inhibitory effects of this compound on SR Ca²⁺ release.

Principles of the Assay

Fura-2 Ratiometric Measurement

The assay is based on the spectral properties of the Fura-2 dye. The cell-permeant form, Fura-2 AM, readily crosses the plasma membrane.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now cell-impermeant Fura-2 within the cytosol.[1][5]

The fluorescence excitation spectrum of Fura-2 is dependent on the concentration of free Ca²⁺.

  • Ca²⁺-bound Fura-2: Excitation maximum around 340 nm.[6]

  • Ca²⁺-free Fura-2: Excitation maximum around 380 nm.[5]

By alternating excitation between 340 nm and 380 nm and measuring the fluorescence emission intensity at a constant wavelength (~510 nm), a ratio of the two signals (F340/F380) can be calculated.[5][7] This ratio is directly proportional to the [Ca²⁺]i and largely independent of confounding factors like dye loading and cell path length.[1][2]

Fura2_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cluster_detection Fluorescence Detection Fura2AM_ext Fura-2 AM Fura2AM_int Fura-2 AM Fura2AM_ext->Fura2AM_int Crosses Cell Membrane Fura2_active Fura-2 (Active) Fura2AM_int->Fura2_active Cleavage Esterases Esterases Esterases->Fura2AM_int Excitation380 Excitation380 Fura2_active->Excitation380 Excitation at 380nm Ca2 Ca²⁺ Fura2_Ca_Complex Fura-2-Ca²⁺ Complex Excitation340 Excitation340 Fura2_Ca_Complex->Excitation340 Excitation at 340nm Fura2_activeCa2 Fura2_activeCa2 Fura2_activeCa2->Fura2_Ca_Complex Binds Emission510 Emission510 Excitation340->Emission510 Emission ~510nm Excitation380->Emission510

Caption: Fura-2 AM loading and calcium detection mechanism.
This compound Mechanism of Action

This compound exerts its effect by directly modulating the ryanodine receptor (RyR), a major Ca²⁺ release channel on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). In many cell types, particularly muscle and neurons, stimuli that trigger a physiological response do so by causing a massive release of Ca²⁺ from these internal stores. This compound suppresses the opening rate of the RyR channels, thereby decreasing the frequency and likelihood of Ca²⁺ release events without affecting the duration the channel stays open.[4] This leads to a reduction in the overall amplitude of the global Ca²⁺ transient upon cell stimulation.

Azumolene_Pathway cluster_SR Sarcoplasmic Reticulum (SR) SR_Ca Stored Ca²⁺ Cytosol_Ca Cytosolic Ca²⁺ Increase RyR Ryanodine Receptor (RyR) RyR->SR_Ca Release Stimulus Cellular Stimulus (e.g., Caffeine, Agonist) Stimulus->RyR Activates This compound This compound

Caption: this compound inhibits Ca²⁺ release from the SR via the Ryanodine Receptor.

Materials and Reagents

ReagentStock ConcentrationSolventStorage
Fura-2 AM 1-2 mMAnhydrous DMSO-20°C, desiccated, protected from light[8]
This compound Sodium 10 mMDMSO or Water-20°C, protected from light
Pluronic F-127 10-20% (w/v)DMSORoom Temperature[5]
Probenecid 250 mM1 M NaOH, then buffer4°C[7]
Ionomycin 1-10 mMDMSO-20°C
EGTA 500 mMWater (pH to ~8.0 with NaOH)4°C
DMSO N/AN/ARoom Temperature
HEPES-Buffered Saline (HBS) 1XN/A4°C

Note: The final working concentrations for Fura-2 AM and this compound must be optimized for each cell type and experimental condition.

Experimental Protocols

The following workflow outlines the major steps of the experiment.

Experimental_Workflow A 1. Cell Seeding Plate cells on coverslips or in black-walled microplates B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM loading solution (30-60 min) A->B C 3. Wash & De-esterification Wash cells and incubate in dye-free buffer to allow for AM ester cleavage (30 min) B->C D 4. This compound Pre-incubation Treat cells with desired concentrations of this compound or vehicle control C->D E 5. Baseline Measurement Record basal F340/F380 ratio D->E F 6. Stimulation & Recording Add stimulus (e.g., caffeine) and record the change in F340/F380 ratio over time E->F G 7. Data Analysis Calculate peak ratio, Ca²⁺ concentration, and compare treatment groups F->G H 8. Calibration (Optional) Determine Rmin and Rmax to convert ratio to absolute [Ca²⁺]i F->H For absolute quantification

Caption: General experimental workflow for measuring Ca²⁺ with Fura-2 and this compound.
Protocol 1: Cell Preparation and Fura-2 AM Loading

  • Cell Seeding: Seed cells onto glass coverslips or into clear-bottom, black-walled 96-well microplates to reach 80-90% confluency on the day of the experiment.[5]

  • Prepare Loading Buffer: Freshly prepare a loading buffer containing Fura-2 AM. For a final concentration of 5 µM Fura-2 AM:

    • To 1 mL of HBS (or other physiological buffer), add 2.5-5 µL of 2 mM Fura-2 AM stock solution.

    • Add an equal volume of 10% Pluronic F-127 solution (e.g., 2.5-5 µL) to aid in dye solubilization.[7]

    • If using cells that actively extrude the dye, add Probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters.[7]

    • Vortex the solution thoroughly for 1 minute before adding to cells.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark.[7][8] Incubation time and temperature should be optimized to ensure adequate dye loading without causing cellular stress.

  • Wash and De-esterification:

    • Remove the loading solution and gently wash the cells 2-3 times with fresh, pre-warmed HBS to remove extracellular dye.[8]

    • Add fresh HBS (containing Probenecid if used previously) and incubate for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM.[2][8]

Protocol 2: this compound Treatment and Calcium Measurement
  • Prepare this compound Solutions: Prepare serial dilutions of this compound in HBS from your stock solution. Include a vehicle control (e.g., HBS with the same final concentration of DMSO).

  • Pre-incubation: Replace the buffer on the Fura-2-loaded cells with the this compound or vehicle solutions. Incubate for a period sufficient for the drug to take effect (e.g., 15-30 minutes). This time may need to be optimized.

  • Imaging Setup: Place the coverslip or microplate onto the fluorescence imaging system (microscope or plate reader) equipped with filters for Fura-2 (340nm and 380nm excitation, ~510nm emission).

  • Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes to ensure a stable signal.

  • Stimulation: Add a stimulus known to induce SR/ER Ca²⁺ release. For skeletal muscle cells or other cell types expressing RyRs, caffeine (1-10 mM) is a common agonist. For other cells, an appropriate GPCR agonist that generates IP₃ can be used.

  • Data Acquisition: Continue recording the F340/F380 ratio for several minutes to capture the full calcium transient, including the peak and the return to baseline.

Protocol 3: In Situ Calibration of Fura-2 Signal

To convert the fluorescence ratio to an absolute calcium concentration, the Grynkiewicz equation is used.[8] This requires determining four parameters from the cells at the end of the experiment.

[Ca²⁺]i = Kd * Q * [(R - Rmin) / (Rmax - R)] [2]

Where:

  • Kd: The dissociation constant of Fura-2 for Ca²⁺ (~225 nM, but can vary with experimental conditions).[9]

  • R: The experimentally measured F340/F380 ratio.

  • Rmin: The ratio in the absence of Ca²⁺.

  • Rmax: The ratio at Ca²⁺ saturation.

  • Q (or Sf2/Sb2): The ratio of fluorescence intensity at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[9]

Calibration Procedure:

  • Determine Rmax: At the end of the experiment, add a Ca²⁺ ionophore like Ionomycin (5-10 µM) in the presence of high extracellular Ca²⁺ (e.g., 2-10 mM CaCl₂) to saturate the intracellular Fura-2 with Ca²⁺. Record the stable, maximum ratio.[8]

  • Determine Rmin: Subsequently, add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10-20 mM, pH adjusted) to the buffer to chelate all available Ca²⁺, effectively creating a zero-Ca²⁺ environment. Record the stable, minimum ratio.[8]

  • Calculate Q: The values for Sf2 (fluorescence at 380nm for Rmin) and Sb2 (fluorescence at 380nm for Rmax) are taken from the calibration steps to calculate the Q factor.

Data Presentation and Analysis

Quantitative data should be summarized to compare the effects of different this compound concentrations against the vehicle control.

Table 1: Effect of this compound on Stimulus-Evoked Calcium Transients

Treatment GroupBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM)Amplitude (Δ[Ca²⁺]i)Time to Peak (s)
Vehicle Control Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound [X µM] Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound [Y µM] Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound [Z µM] Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Data should be presented as mean ± standard error of the mean (SEM) from N independent experiments.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Insufficient dye loading (concentration too low, time too short).- Cells are extruding the dye.- Optimize Fura-2 AM concentration and incubation time.- Incubate at 37°C instead of room temperature.- Add Probenecid to the loading and imaging buffers.[7]
High Background Fluorescence - Incomplete removal of extracellular dye.- Serum in the imaging buffer.- Wash cells thoroughly (3-4 times) after loading.- Use serum-free buffer for the experiment.
No Response to Stimulus - Cell health is compromised.- Stimulant is inactive or at the wrong concentration.- this compound concentration is too high, causing complete inhibition.- Check cell viability.- Verify the activity and concentration of the stimulus.- Perform a dose-response curve for this compound.
Overestimation of Basal [Ca²⁺]i - Interference from endogenous heavy metal ions (e.g., Zn²⁺, Mn²⁺) that bind to Fura-2.[10][11]- Pre-incubate cells with a membrane-permeant heavy metal chelator like TPEN to accurately measure basal [Ca²⁺]i.[10][11]
Signal Drops or is Unstable - Phototoxicity or photobleaching.- Dye leakage from cells.- Reduce excitation light intensity or exposure time.- Ensure Probenecid is present if needed. Confirm cell membrane integrity.

References

Application Notes and Protocols for Azumolene in an Animal Model of Malignant Hyperthermia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant hyperthermia (MH) is a life-threatening, hypermetabolic disorder of skeletal muscle triggered by certain volatile anesthetics (e.g., halothane) and depolarizing muscle relaxants (e.g., succinylcholine) in genetically susceptible individuals.[1] The underlying cause is an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to a cascade of events including muscle rigidity, hyperthermia, and metabolic acidosis.[1][2] Azumolene, a water-soluble analog of dantrolene, has shown efficacy in reversing MH episodes in animal models and is a promising therapeutic agent.[3][4][5] this compound, like dantrolene, is a skeletal muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum.[2] This document provides detailed application notes and protocols for the use of this compound in a swine model of malignant hyperthermia.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterAnimal ModelThis compound Concentration/DoseEffectReference
Twitch Inhibition (IC₅₀)Mouse (extensor digitorum longus muscle)2.8 ± 0.8 µMInhibition of muscle twitch[6]
Twitch Inhibition (IC₅₀)Mouse (soleus muscle)2.4 ± 0.6 µMInhibition of muscle twitch[6]
Caffeine-Induced ContractureMouse (soleus muscle)10 µMSignificant inhibition[6]
Twitch Decrease (IC₅₀)Guinea Pig (gastrocnemius muscle)1.2 ± 0.1 mg/kg (intravenous)Dose-dependent decrease in muscle twitch[6]
Reversal of MHSwine (MH-susceptible)2 mg/kg (intravenous)Attenuation of clinical signs and survival[5]
Table 2: Physiological Changes During Malignant Hyperthermia Crisis in Swine and Response to this compound Treatment
ParameterPre-MH Crisis (Baseline)During MH CrisisPost-Azumolene (2 mg/kg IV)Reference
Arterial pHNormal7.16 ± 0.027.30 ± 0.10[5]
Arterial PCO₂ (mmHg)Normal46.2 ± 9.136.3 ± 4.5[5]
Bicarbonate (HCO₃⁻, mmol/L)Normal22.5 ± 2.322.9 ± 2.3[5]
Body Temperature (°C)Normal38.2 ± 1.1Return towards normal[5]
Cardiac RhythmNormal Sinus RhythmArrhythmiasRecovery of normal rhythm[5]
Muscle ToneNormalMuscle contracture/rigidityRecovery of normal muscle tone[5]

Experimental Protocols

Protocol 1: Induction of Malignant Hyperthermia in a Swine Model

1. Animal Model:

  • Use malignant hyperthermia-susceptible (MHS) swine (e.g., Pietrain, Landrace x Large White x Pietran cross).[5][7] Susceptibility should be confirmed by genetic testing for the ryanodine receptor 1 (RYR1) gene mutation or via an in vitro contracture test.[5]

2. Anesthesia and Instrumentation:

  • Induce anesthesia with a non-triggering agent, such as thiopental (14-17 mg/kg IV).[2]

  • Maintain anesthesia with an infusion of non-triggering agents like midazolam (0.2-0.4 mg/kg/h) and fentanyl (0.01-0.04 mg/kg/h).[2]

  • Intubate the animal for mechanical ventilation.

  • Establish intravenous access for drug administration and fluid therapy.

  • Place monitoring equipment, including an electrocardiogram (ECG), a capnograph for end-tidal CO₂ (EtCO₂) monitoring, a pulse oximeter, an invasive arterial line for blood pressure monitoring and blood gas analysis, and a core temperature probe.[2][7]

3. MH Triggering:

  • Once the animal is stable under anesthesia, introduce the triggering agent. A combination of inhaled halothane (1.5%) and an intravenous bolus of succinylcholine (2.5 mg/kg) is an effective method to induce an MH crisis.[5]

4. Monitoring the MH Crisis:

  • Continuously monitor all physiological parameters. The earliest and most reliable sign of an MH crisis is a rapid and unexplained increase in EtCO₂.[7]

  • Other clinical signs to monitor for include tachycardia, cardiac arrhythmias, muscle rigidity (often starting with the masseter muscle), and a rise in core body temperature.[1]

  • Collect arterial blood samples for blood gas analysis to monitor for metabolic and respiratory acidosis.[5]

Protocol 2: Preparation and Administration of this compound

1. Reconstitution of this compound:

  • This compound is noted for its greater water solubility compared to dantrolene.[3]

  • Prepare the this compound solution for intravenous administration by reconstituting the lyophilized powder with sterile water for injection. The exact volume of sterile water will depend on the manufacturer's instructions for the specific vial size.

  • Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.

2. Administration:

  • Once an MH crisis is confirmed (e.g., a sharp rise in EtCO₂ and muscle rigidity), administer this compound intravenously.

  • A dose of 2 mg/kg has been shown to be effective in reversing an MH crisis in swine.[5]

  • Administer the calculated dose as an intravenous bolus.

  • Continuously monitor the animal's response to treatment. Improvement in clinical signs, such as a decrease in EtCO₂ and heart rate, and relaxation of muscle rigidity, should be observed.

  • Supportive care, including hyperventilation with 100% oxygen to correct hypercapnia and acidosis, and active cooling measures, should be initiated concurrently.

Mandatory Visualizations

Malignant_Hyperthermia_Signaling_Pathway cluster_trigger Triggering Agents cluster_muscle_cell Skeletal Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_clinical_signs Clinical Manifestations of MH Halothane Volatile Anesthetics (e.g., Halothane) DHPR Dihydropyridine Receptor (DHPR) Halothane->DHPR Succinylcholine Depolarizing Muscle Relaxants (e.g., Succinylcholine) Succinylcholine->DHPR RYR1 Mutated Ryanodine Receptor 1 (RYR1) Ca_Store Ca²⁺ Store RYR1->Ca_Store Uncontrolled Ca²⁺ Release Ca_Cytosol ↑↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol DHPR->RYR1 Activates Contraction Sustained Muscle Contraction & Rigidity Ca_Cytosol->Contraction Metabolism ↑ Aerobic & Anaerobic Metabolism Ca_Cytosol->Metabolism ATP_Depletion ATP Depletion Contraction->ATP_Depletion Hyperthermia Hyperthermia Metabolism->Hyperthermia Acidosis Metabolic & Respiratory Acidosis Metabolism->Acidosis Tachycardia Tachycardia Metabolism->Tachycardia Rhabdomyolysis Rhabdomyolysis ATP_Depletion->Rhabdomyolysis This compound This compound This compound->RYR1 Inhibits

Caption: Signaling pathway of malignant hyperthermia and the mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data_analysis Data Analysis Animal_Selection Select MH-Susceptible Swine (RYR1 mutation) Anesthesia Induce & Maintain Anesthesia with Non-Triggering Agents Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation & Physiological Monitoring Setup Anesthesia->Instrumentation Baseline Record Baseline Physiological Data Instrumentation->Baseline Trigger Administer MH Triggering Agents (Halothane + Succinylcholine) Baseline->Trigger MH_Crisis Monitor for Onset of MH Crisis (↑ EtCO₂, Rigidity) Trigger->MH_Crisis Treatment Administer this compound (2 mg/kg IV) MH_Crisis->Treatment Post_Treatment Continuously Monitor Physiological Response Treatment->Post_Treatment Data_Collection Collect Blood Samples & Physiological Readings Post_Treatment->Data_Collection Analysis Analyze Changes in Blood Gases, Temperature, Hemodynamics Data_Collection->Analysis Evaluation Evaluate Efficacy of this compound in Reversing MH Analysis->Evaluation

Caption: Experimental workflow for evaluating this compound in a swine model of malignant hyperthermia.

References

High-performance liquid chromatography (HPLC) method for Azumolene quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Validated HPLC Method for the Quantification of Azumolene

Audience: This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this compound in various matrices.

Introduction

This compound is a hydantoin derivative and a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1][2][3] It is investigated for the treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] this compound acts by inhibiting the abnormal release of calcium from the sarcoplasmic reticulum in muscle cells.[2][6] Given its therapeutic potential, a robust and validated analytical method for the accurate quantification of this compound is crucial for research, formulation development, and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase consisting of a methanol and water mixture allows for the effective elution and separation of this compound from other components. Quantification is performed by measuring the peak area at the analyte's maximum absorption wavelength and comparing it to a standard calibration curve.

Materials and Methods

Reagents and Chemicals
  • This compound Sodium reference standard

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapurified Water (18.2 MΩ·cm)

  • Acetonitrile (HPLC Grade, for sample preparation if needed)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Binary or Isocratic Pump

  • Autosampler or Manual Injector

  • Column Oven

  • UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[4][7]

ParameterCondition
Column RP C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and Water (75:25, v/v), pH adjusted to 3.0 with Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 25°C (Ambient)
Detection UV at 340 nm (based on absorption peak observed at 339 nm)[4][7]
Run Time Approximately 10 minutes
Retention Time ~4.25 minutes[7]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation:

  • Measure 750 mL of HPLC-grade methanol and 250 mL of ultrapurified water.

  • Combine the solvents in a suitable glass reservoir.

  • Adjust the pH of the solution to 3.0 using formic acid, monitoring with a calibrated pH meter.

  • Degas the mobile phase for at least 30 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[7]

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates.[7]

Standard Stock Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of this compound Sodium reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase as the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

Preparation of Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards.

  • For a linearity range of 5.0 to 15.0 µg/mL, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute with the mobile phase.[4][7]

Protocol 2: Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, dosage form, biological fluid). A general procedure for a solid dosage form is provided below.

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of diluent (mobile phase) representing about 70% of the flask's volume.

  • Sonicate the mixture for at least 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and make up to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients and particulates before injection.[8][9]

Protocol 3: HPLC System Operation and Data Acquisition
  • System Startup: Turn on the HPLC system components and allow them to warm up as per the manufacturer's instructions.

  • System Equilibration: Purge the pump with fresh mobile phase and then equilibrate the column by running the mobile phase through the system at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

  • Sequence Setup: Create a sequence in the chromatography software including blank injections (diluent), calibration standards (from lowest to highest concentration), and sample solutions.

  • Injection and Data Collection: Start the sequence. Inject 20 µL of each solution and collect the chromatograms for the specified run time.

  • Data Processing: Integrate the peak corresponding to this compound (~4.25 min).

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation: Method Validation Summary

The described method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5] The results are summarized below.

Table 1: Linearity and Range [4][5]

ParameterResult
Linearity Range 5.0 - 15.0 µg/mL
Regression Equation y = 44299x + 137924
Coefficient of Determination (r²) 0.9990

Table 2: Precision, Accuracy, and Detection Limits [4]

ParameterResult
Precision (Intra-day, RSD%) 0.73%
Precision (Inter-day, RSD%) 0.88%
Accuracy (Mean Recovery %) 98.63%
Limit of Detection (LOD) 1.26 µg/mL
Limit of Quantification (LOQ) 3.82 µg/mL

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phase (Methanol:Water 75:25, pH 3.0) prep_standards Prepare Standard Solutions (5-15 µg/mL) prep_mobile_phase->prep_standards prep_samples Prepare Sample Solutions (Extraction & Filtration) prep_mobile_phase->prep_samples equilibrate Equilibrate HPLC System (Stable Baseline) prep_samples->equilibrate inject Inject Samples & Standards (20 µL) equilibrate->inject detect UV Detection at 340 nm inject->detect integrate Integrate Peak Area (Retention Time ~4.25 min) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: HPLC experimental workflow for this compound quantification.

Caption: Mechanism of action of this compound in malignant hyperthermia.

References

Spectrophotometric analysis of Azumolene in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Spectrophotometric Analysis of Azumolene

Introduction

This compound is a water-soluble analog of dantrolene, investigated for the treatment of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][2] Effective therapeutic drug monitoring and pharmacokinetic studies require reliable and accessible analytical methods to quantify this compound in biological matrices. While chromatographic methods offer high sensitivity and specificity, UV-Visible spectrophotometry presents a simpler, more cost-effective, and rapid alternative for quantitative analysis.[1][3] This document outlines protocols for the determination of this compound in biological samples using UV and Visible spectrophotometry.

Principle of the Method

The quantitative analysis of this compound by spectrophotometry is based on Beer-Lambert's law. The method relies on measuring the absorbance of the drug in a solution at a specific wavelength.

  • UV Spectrophotometry: this compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region at approximately 339 nm.[4][5] The concentration is directly proportional to the absorbance at this wavelength.

  • Visible Spectrophotometry: For analysis in the visible range, a colored complex is formed. This compound reacts with chloranilic acid in an acetonitrile medium to produce a purple charge-transfer complex, which shows maximum absorbance at around 507 nm.[4] This colorimetric method can enhance specificity by shifting the measurement to a wavelength where fewer endogenous biological components interfere.

Mechanism of Action: this compound in Malignant Hyperthermia

Malignant hyperthermia is characterized by an uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in skeletal muscle cells, primarily through a dysfunctional ryanodine receptor (RyR1).[6] This leads to muscle rigidity and hypermetabolism. This compound, like its analog dantrolene, acts by inhibiting this aberrant Ca2+ release via modulation of the RyR1 channel.[7][8]

cluster_trigger Malignant Hyperthermia Trigger cluster_muscle Skeletal Muscle Cell cluster_drug Therapeutic Intervention Trigger Anesthetic Trigger RyR1 Dysfunctional RyR1 Receptor Trigger->RyR1 Activates SR Sarcoplasmic Reticulum (SR) Ca_Release Excessive Ca²⁺ Release SR->Ca_Release Mediates Hypermetabolism Muscle Hypermetabolism & Contraction Ca_Release->Hypermetabolism Leads to This compound This compound This compound->RyR1 Inhibits

This compound's mechanism in malignant hyperthermia.

Data and Method Validation Summary

The following tables summarize the validation parameters for the UV and Visible spectrophotometric methods for this compound analysis, based on published data for the drug in solution.[4][5] Researchers must perform their own validation when applying these methods to biological matrices.

Table 1: UV Spectrophotometric Method Validation

Parameter Result
Wavelength (λmax) 339 nm[4][5]
Linearity Range 7.0 - 12.0 µg/mL[1][4]
Correlation Coefficient (r²) 0.9995[4]
Regression Equation y = 0.0868x – 0.0425[4]
Limit of Detection (LOD) 0.24 µg/mL[5]
Limit of Quantification (LOQ) 0.73 µg/mL[5]

| Accuracy (% Recovery) | 98.10%[5] |

Table 2: Visible Spectrophotometric Method Validation

Parameter Result
Wavelength (λmax) 507 nm[4]
Linearity Range 8.0 - 13.0 µg/mL[1][4]
Correlation Coefficient (r²) 0.9970[5]
Regression Equation y = 0.0255x – 0.0257[5]
Limit of Detection (LOD) 1.26 µg/mL[4]
Limit of Quantification (LOQ) 3.82 µg/mL[4]
Accuracy (% Recovery) 98.63%[4][5]

| Precision (% RSD, Inter-day) | 0.88%[4][5] |

Experimental Workflow

The overall process for analyzing this compound in biological samples involves sample collection, preparation to remove interfering substances, spectrophotometric measurement, and data analysis.

cluster_prep Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine) Centrifuge 2. Centrifugation (if needed) Sample->Centrifuge Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Centrifuge->Precipitate Supernatant 4. Collect Supernatant Precipitate->Supernatant Analysis 5. Spectrophotometric Measurement Supernatant->Analysis Data 6. Calculate Concentration (vs. Calibration Curve) Analysis->Data Result 7. Report Result Data->Result

Workflow for this compound analysis in biological samples.

Protocols

Protocol 1: Sample Preparation from Plasma (Suggested Method)

Note: This is a general protocol for protein precipitation. It must be validated for recovery, accuracy, and precision for this compound analysis.

  • Materials:

    • Blood collection tubes (e.g., with EDTA or heparin).

    • Microcentrifuge tubes (1.5 mL or 2.0 mL).

    • Acetonitrile (ACN), HPLC grade.

    • Vortex mixer.

    • Microcentrifuge.

  • Procedure:

    • Collect whole blood and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile (a 1:3 plasma-to-ACN ratio).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a new tube for analysis. This supernatant contains the extracted this compound.

Protocol 2: UV Spectrophotometric Analysis

  • Equipment and Reagents:

    • UV-Visible Spectrophotometer (double beam).

    • Quartz cuvettes (1 cm path length).

    • This compound reference standard.

    • Purified water (Type I).

    • Supernatant from Protocol 1.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in purified water.

    • From the stock solution, prepare a series of calibration standards ranging from 7.0 to 12.0 µg/mL by diluting with purified water.[4]

  • Analytical Procedure:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use purified water as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the prepared sample supernatant at the maximum wavelength (λmax), which should be approximately 339 nm.[4]

    • If the sample absorbance is outside the linear range, dilute the supernatant appropriately with purified water and re-measure.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Visible Spectrophotometric Analysis

  • Equipment and Reagents:

    • UV-Visible Spectrophotometer.

    • Glass or quartz cuvettes (1 cm path length).

    • This compound reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Chloranilic acid, 0.1% (w/v) in acetonitrile.

    • Supernatant from Protocol 1 (evaporated and reconstituted in ACN if necessary).

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

    • Prepare a series of calibration standards from 8.0 to 13.0 µg/mL by diluting the stock solution with acetonitrile.[4]

  • Analytical Procedure:

    • To 1.0 mL of each standard and the sample solution (reconstituted in ACN), add 1.0 mL of 0.1% chloranilic acid solution. Mix well and allow the color to develop.

    • Set the spectrophotometer to measure absorbance in the visible range.

    • Use a blank solution (1.0 mL ACN + 1.0 mL 0.1% chloranilic acid) to zero the instrument.

    • Measure the absorbance of each standard and the sample at the λmax of approximately 507 nm.[4]

    • Construct a calibration curve and determine the sample concentration as described in the UV method.

Considerations for Biological Samples

  • Interference: Biological matrices like plasma and urine contain endogenous compounds that may absorb light at the same wavelength as this compound, potentially leading to inaccurate results.[9] The visible method with a coloring agent may reduce such interference.

  • Method Validation: It is critical to validate the chosen method with the specific biological matrix. This includes assessing selectivity, specificity, accuracy, precision, recovery, and stability as per regulatory guidelines (e.g., ICH).[1]

  • Metabolites: this compound may be metabolized in the body. Spectrophotometric methods typically do not distinguish between the parent drug and its metabolites. For metabolite-specific quantification, chromatographic methods like HPLC are necessary.[10]

References

Application of Azumolene in Studying Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1][2] Like dantrolene, this compound exerts its effects by modulating intracellular calcium (Ca²⁺) signaling, primarily by inhibiting Ca²⁺ release from the sarcoplasmic reticulum (SR).[1][3][4] Its improved water solubility makes it a valuable tool for in vitro and in vivo studies of calcium signaling pathways, particularly those involving the ryanodine receptor (RyR).[5] These application notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying calcium signaling.

Mechanism of Action

This compound's primary molecular target is the ryanodine receptor (RyR), a major Ca²⁺ release channel on the SR membrane.[3] It decreases the likelihood of the RyR channels opening, thereby suppressing the frequency of spontaneous Ca²⁺ release events known as "Ca²⁺ sparks".[3] This leads to an overall reduction in Ca²⁺ release from intracellular stores.

Interestingly, studies have shown that this compound can distinguish between different modes of Ca²⁺ entry. It inhibits the component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1, but does not affect SOCE induced by agents like thapsigargin, which act independently of RyR1.[6] This suggests that this compound does not directly act on the SOCE machinery itself but rather uncouples the RyR1 signal from the SOCE machinery.[6]

While this compound's primary action is inhibitory, some studies on its parent compound, dantrolene, suggest a more complex, concentration-dependent effect on the RyR1 receptor, with activation at nanomolar concentrations and inhibition at micromolar concentrations.[7] Although not directly demonstrated for this compound, this highlights the importance of dose-response studies.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

ParameterValueSpecies/Model SystemExperimental ConditionsReference
EC₅₀ 0.25 µMFrog skeletal muscle fibersSuppression of spontaneous Ca²⁺ sparks[3]
IC₅₀ 2.8 ± 0.8 µMMouse extensor digitorum longus muscleTwitch inhibition[8]
IC₅₀ 2.4 ± 0.6 µMMouse soleus muscleTwitch inhibition[8]
IC₅₀ 1.2 ± 0.1 mg/kgGuinea pig gastrocnemius muscleIn vivo twitch inhibition (intravenous)[8]
Concentration 6 µMPorcine malignant hyperthermia-susceptible muscleInhibition of hypercontractility induced by halothane, caffeine, and KCl[1]
Concentration 20 µMCHO cells expressing RyR1Significant reduction in the rate of Mn²⁺ entry (SOCE)[6]
Concentration 10 µMHuman malignant hyperthermia-susceptible skeletal muscleBlocking and reversing caffeine-induced contracture[8]

Signaling Pathways and Experimental Workflow

Calcium Signaling Pathway Affected by this compound

Azumolene_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_PM Plasma Membrane RyR1 RyR1 Ca_SR Ca²⁺ RyR1->Ca_SR Releases SOCE_channel SOCE Channel RyR1->SOCE_channel Signals to Ca_Cytosol Cytosolic Ca²⁺ Ca_SR->Ca_Cytosol Release SOCE_channel->Ca_Cytosol Influx Stimulus Stimulus (e.g., Caffeine) Stimulus->RyR1 Activates This compound This compound This compound->RyR1 Inhibits This compound->SOCE_channel Inhibits RyR1-dependent component Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->SOCE_channel

Caption: this compound's mechanism of action on calcium signaling.

Experimental Workflow for Studying this compound's Effects

Experimental_Workflow A Cell/Tissue Preparation B Loading with Ca²⁺ Indicator A->B C Baseline Measurement B->C D This compound Incubation C->D E Stimulation D->E F Data Acquisition E->F G Data Analysis F->G

Caption: A typical workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Measurement of Intracellular Ca²⁺ Dynamics in Cultured Cells

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in cultured cells upon stimulation and treatment with this compound.

Materials:

  • CHO cells stably transfected with RyR1 (C1148 cell line) or other relevant cell line[6]

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or other suitable Ca²⁺ indicator

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 120 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 20 mM HEPES, 15 mM glucose, 2 mM CaCl₂, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulating agent (e.g., 10 mM Caffeine and 5 µM Ryanodine (C/R))[6]

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate cells on glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells in the loading solution for 30-45 minutes at 37°C.

    • Wash cells twice with HBS to remove extracellular dye.

  • This compound Treatment:

    • Incubate the dye-loaded cells with the desired concentration of this compound (e.g., 20 µM) in HBS for 15-30 minutes prior to stimulation.[6] For control experiments, incubate with vehicle (DMSO) only.

  • Measurement of Ca²⁺ Transients:

    • Mount the coverslip in a perfusion chamber on the microscope or in a cuvette in the fluorometer.

    • Record the baseline fluorescence ratio (e.g., F340/F380 for Fura-2).

    • Perfuse the cells with the stimulating agent (e.g., C/R solution) and continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the change in fluorescence ratio over time.

    • Quantify parameters such as the peak amplitude of the Ca²⁺ transient and the rate of Ca²⁺ increase.

    • Compare the results from this compound-treated cells with control cells.

Protocol 2: In Vitro Muscle Contracture Assay

This protocol is designed to assess the effect of this compound on muscle contractility, particularly in the context of malignant hyperthermia research.

Materials:

  • Isolated skeletal muscle bundles (e.g., from MH-susceptible swine or mice)[1][8]

  • Krebs-Ringer solution, gassed with 95% O₂ / 5% CO₂

  • This compound sodium

  • Contracting agents (e.g., 3% halothane, 2 mM caffeine, 80 mM KCl)[1]

  • Force transducer and recording system

Procedure:

  • Muscle Preparation:

    • Dissect intact muscle bundles (e.g., extensor digitorum longus) in oxygenated Krebs-Ringer solution.

    • Mount the muscle vertically in a tissue bath containing oxygenated Krebs-Ringer solution at 37°C.

    • Attach one end of the muscle to a fixed point and the other to a force transducer.

    • Adjust the muscle to its optimal length (the length at which maximal twitch tension is produced).

  • This compound Treatment:

    • For prevention studies, pre-incubate the muscle with this compound (e.g., 6 µM) for a specified period before adding the contracting agent.[1]

    • For reversal studies, induce contracture first and then add this compound to the bath.[1]

  • Induction of Contracture:

    • Introduce the contracting agent (e.g., halothane, caffeine, or KCl) into the tissue bath.

    • Record the isometric tension developed by the muscle.

  • Data Analysis:

    • Measure the peak tension of the contracture.

    • Compare the contracture responses in the presence and absence of this compound.

    • Calculate the percentage of inhibition of contracture by this compound.

Protocol 3: Calcium Spark Imaging in Permeabilized Muscle Fibers

This protocol allows for the direct visualization of elementary Ca²⁺ release events (Ca²⁺ sparks) and the effect of this compound on their frequency and properties.

Materials:

  • Single skeletal muscle fibers (e.g., from frog)[3]

  • Permeabilizing solution (e.g., containing saponin)

  • Internal solution mimicking the myoplasmic environment, containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4)

  • This compound

  • Confocal microscope with a line-scanning mode

Procedure:

  • Fiber Preparation and Permeabilization:

    • Isolate single muscle fibers.

    • Chemically "skin" or permeabilize the fiber membrane to allow direct access to the SR.

  • Dye Loading and this compound Application:

    • Incubate the permeabilized fiber in the internal solution containing the Ca²⁺ indicator.

    • Apply different concentrations of this compound (e.g., 0.0001 to 10 µM) to the fiber.[3]

  • Image Acquisition:

    • Use a confocal microscope in line-scan mode to acquire images from a fixed line across the muscle fiber over time. This will generate a 2D image where one axis is space and the other is time.

    • Ca²⁺ sparks will appear as bright, localized, and transient increases in fluorescence.

  • Data Analysis:

    • Use specialized software to automatically or manually detect and analyze the Ca²⁺ sparks.

    • Determine the frequency of Ca²⁺ sparks (sparks per second per 100 µm).

    • Measure the properties of individual sparks, such as amplitude, duration, and spatial width.

    • Plot the dose-response curve for the effect of this compound on spark frequency to determine the EC₅₀.[3]

Conclusion

This compound is a potent and specific tool for investigating Ca²⁺ signaling pathways involving the ryanodine receptor. Its inhibitory effect on RyR-mediated Ca²⁺ release and RyR1-coupled SOCE makes it particularly useful for dissecting the complex mechanisms of intracellular Ca²⁺ homeostasis. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of both normal and pathological calcium signaling. As with any pharmacological agent, careful dose-response experiments are crucial for interpreting the results accurately.

References

Application Notes and Protocols for In Vivo Studies with Azumolene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azumolene is a direct-acting skeletal muscle relaxant and a structural analog of dantrolene sodium. Its primary advantage lies in its significantly higher water solubility, which is approximately 30 times greater than that of dantrolene, facilitating easier and faster administration for in vivo research and potential clinical applications.[1][2] Like dantrolene, this compound is investigated for its efficacy in treating malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3] Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction.[4][5]

These application notes provide detailed protocols for the preparation, delivery, and administration of this compound for in vivo studies, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effect by modulating intracellular calcium concentration. It binds to the ryanodine receptor (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle, and inhibits its opening.[4][5] This action prevents the excessive release of calcium that characterizes malignant hyperthermia. Additionally, studies have shown that this compound can inhibit a specific component of store-operated calcium entry (SOCE) that is coupled to the RyR1 channel, further contributing to the reduction of myoplasmic calcium levels.[6][7]

Azumolene_MoA cluster_cell Skeletal Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_membrane Plasma Membrane RyR1 RyR1 Ca²⁺ Channel Ca_Cytosol ↑ Cytosolic Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store SOCE SOCE Channel SOCE->Ca_Cytosol Ca²⁺ Influx Trigger MH Trigger (e.g., Anesthetics) Trigger->RyR1 Activates This compound This compound This compound->RyR1 Inhibits This compound->SOCE Inhibits Contraction Muscle Contraction (Hypermetabolism) Ca_Cytosol->Contraction Induces Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->SOCE

Caption: Mechanism of Action of this compound in skeletal muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from various in vitro and in vivo studies.

Table 1: Physicochemical Properties

Property Value/Description Reference
Chemical Name 1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazolidinedione sodium [2]
Solubility Approx. 30-fold more water-soluble than dantrolene sodium. [1][2]

| UV Absorption Peak | 339 nm in aqueous solution. |[2] |

Table 2: In Vitro Potency of this compound

Assay Muscle Type Species Parameter Value Reference
Twitch Inhibition Extensor Digitorum Longus Mouse IC₅₀ 2.8 ± 0.8 µM [1]
Twitch Inhibition Soleus Mouse IC₅₀ 2.4 ± 0.6 µM [1]
Ca²⁺ Spark Suppression Skeletal Muscle Fibers Frog EC₅₀ 0.25 µM [4]

| Twitch Inhibition | Gastrocnemius (In Vivo) | Guinea Pig | IC₅₀ | 1.2 ± 0.1 mg/kg |[1] |

Table 3: Summary of In Vivo Administration and Efficacy

Species Route of Admin. Doses Studied Key Findings Reference
Guinea Pig Intravenous (IV) Dose-dependent Effective decrease in muscle twitches. [1]
Swine (MH-susceptible) Intravenous (IV) Not specified Effectively terminated all malignant hyperthermia episodes. [3]

| Rat | Intraperitoneal (IP) | 1, 2.5, 10 mg/kg/day for 14 days | Generally safe; mild, reversible reactions in skeletal muscle and kidney at the highest dose. |[8] |

Experimental Protocols

All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) and should adhere to established guidelines for animal welfare.[9][10]

Preparation of this compound Sodium Solution

Due to its high water solubility, this compound sodium can be readily prepared in aqueous vehicles for injection.

  • Materials:

    • Sodium this compound powder

    • Sterile Water for Injection (WFI) or sterile 0.9% saline

    • Sterile vials

    • Vortex mixer

    • Syringe filters (0.22 µm) for sterilization

  • Procedure:

    • Determine the required concentration of this compound based on the target dose (mg/kg) and the injection volume appropriate for the animal model.[11]

    • Under sterile conditions, weigh the required amount of Sodium this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile WFI or saline to the vial.

    • Vortex the solution until the this compound is completely dissolved. Aqueous solutions can be prepared at concentrations such as 10 µg/mL for analytical purposes.[2]

    • For parenteral administration, filter the final solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility.

    • Label the vial with the drug name, concentration, and preparation date.[11]

Intravenous (IV) Administration Protocol (Rat/Mouse/Swine)

IV administration allows for rapid systemic distribution and is the preferred route for acute efficacy studies, such as in malignant hyperthermia models.[1][3]

  • Materials:

    • Prepared sterile this compound solution

    • Appropriate animal restraint device

    • Sterile syringes (e.g., 1 mL)

    • Appropriate gauge needles (e.g., 27-30G for rodents)

    • Warming lamp or pad (to dilate tail veins in rodents)

  • Procedure:

    • Properly restrain the animal. For rodents, a specialized restrainer is typically used. For larger animals like swine, sedation or anesthesia may be required as per the approved protocol.

    • Dilate the lateral tail vein (for rodents) using a warming lamp. For larger animals, the jugular or cephalic vein may be used.[10]

    • Swab the injection site with an appropriate antiseptic.

    • Carefully insert the needle into the vein, bevel up.

    • Gently pull back the plunger to aspirate for blood, confirming correct placement in the vein.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions post-injection.

Intraperitoneal (IP) Administration Protocol (Rat/Mouse)

IP injection is a common route for repeated dosing in toxicological or sub-chronic efficacy studies.[8]

  • Materials:

    • Prepared sterile this compound solution

    • Sterile syringes and needles (e.g., 25-27G)

  • Procedure:

    • Securely restrain the animal, typically by scruffing, to expose the abdomen.

    • Tilt the animal slightly head-down to move abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[10][12]

    • Aspirate before injecting to ensure the needle has not entered a blood vessel or internal organ.[9]

    • Inject the solution into the peritoneal cavity.

    • If conducting a study with repeated daily IP dosing, alternate between the left and right sides of the abdomen.[8][12]

    • Return the animal to its cage and monitor for signs of distress.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase arrow arrow p1 IACUC Protocol Approval p2 Animal Acclimatization (e.g., 1 week) p1->p2 p3 Baseline Measurements (Weight, Vitals, etc.) p2->p3 p4 Randomization into Groups (Vehicle, this compound Doses) p3->p4 e1 This compound Formulation Preparation p4->e1 e2 Drug Administration (IV or IP) e1->e2 e3 Induction of Disease Model (e.g., MH Trigger) e2->e3 e4 Monitoring & Data Collection (Physiological, Behavioral) e3->e4 a1 Sample Collection (Blood, Tissue) e4->a1 a2 Biochemical Analysis (e.g., Biomarkers) a1->a2 a3 Histopathology a1->a3 a4 Statistical Analysis & Reporting a2->a4 a3->a4

Caption: General workflow for an in vivo study with this compound.

References

Troubleshooting & Optimization

How to overcome Azumolene solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azumolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a skeletal muscle relaxant and a more water-soluble analog of dantrolene.[1] It functions by inhibiting calcium release from the sarcoplasmic reticulum, primarily through its interaction with the ryanodine receptor (RyR1).[2] While the sodium salt of this compound is reported to be 30 times more water-soluble than dantrolene sodium, achieving desired concentrations in aqueous buffers for in vitro and biochemical assays can still be challenging, potentially leading to precipitation and inaccurate experimental results.[1][3]

Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when a drug dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous buffer. The dramatic change in solvent polarity reduces the drug's solubility, causing it to precipitate. This is often referred to as "crashing out." To avoid this, it is crucial to use appropriate solubilization techniques and not exceed the solubility limit of this compound in the final aqueous solution.

Q3: What are the initial steps I should take to improve this compound solubility?

A3: For initial attempts, consider using this compound sodium salt, which has inherently better aqueous solubility.[3] If you are using the free base, preparing a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF is the first step. Subsequent dilutions into your aqueous buffer should be done carefully, ensuring vigorous mixing and that the final concentration of the organic solvent is kept to a minimum.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Yes, gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of this compound. These methods provide the energy needed to break down the crystal lattice of the solid compound and promote interaction with the solvent. However, be cautious with temperature, as excessive heat can degrade the compound. Always check the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (DMSO) in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell lines) to the co-solvent.[4][5][6][7][8]3. Use a different solubilization method, such as cyclodextrins.
Cloudiness or haziness in the prepared solution. Micro-precipitation or formation of a colloidal suspension.1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.2. Try preparing the solution at a slightly warmer temperature. 3. Increase the mixing time or use sonication.
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of active this compound. Degradation of this compound in the buffer.1. Confirm the complete dissolution of this compound before use.2. Prepare fresh solutions for each experiment, as the stability of this compound in aqueous solutions can be limited.[9]3. Consider the pH of your buffer. For dantrolene, maximum stability is observed at pH 7.4.[10][11][12][13]
Difficulty dissolving this compound free base directly in aqueous buffer. This compound free base has very low aqueous solubility.Do not attempt to dissolve the free base directly in aqueous buffers. Always prepare a stock solution in an organic solvent first.

Quantitative Data on this compound Solubility

The following tables summarize the available quantitative data on the solubility of this compound and its sodium salt.

Table 1: Solubility of this compound Sodium Salt in Various Solvents

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)~2 mg/mL-
Dimethylformamide (DMF)~10 mg/mL-
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLPrepared by first dissolving in DMF, then diluting with PBS.[9]

Table 2: Recommended Co-solvent Concentrations for Cell-Based Assays

Co-solventRecommended Max. ConcentrationCell Type Considerations
DMSO0.1% - 0.5%Most cell lines tolerate up to 0.5%. Primary cells are more sensitive and may require concentrations below 0.1%.[4]
< 1%Some robust cell lines may tolerate up to 1%, but cytotoxicity should be tested.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound (sodium salt or free base) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using a Co-solvent (for in vitro assays)
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Dilution into Aqueous Buffer: Slowly add the this compound-DMSO stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing. The final concentration of DMSO should ideally be kept below 0.5% to minimize cytotoxicity in cell-based assays.[4][8]

    • Example: To prepare a 10 µM this compound solution with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of buffer.

Protocol 3: Solubilization of this compound using Cyclodextrins

This method is particularly useful when the presence of organic co-solvents is undesirable. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.

  • Prepare SBE-β-CD Solution: Prepare a solution of SBE-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Complexation: Add the this compound-DMSO stock to the SBE-β-CD solution. For example, a 1:9 ratio of DMSO stock to SBE-β-CD solution can be used.[14]

  • Mixing: Mix the solution thoroughly to allow for the formation of the inclusion complex. This should result in a clear solution.

  • Dilution: The resulting solution can be further diluted in the aqueous buffer as needed for your experiment.

Visualizations

Signaling Pathway and Experimental Workflow

Azumolene_Solubilization_Workflow start Start: Need to dissolve this compound in aqueous buffer is_sodium_salt Is this compound Sodium Salt available? start->is_sodium_salt use_free_base Use this compound Free Base is_sodium_salt->use_free_base No use_sodium_salt Use this compound Sodium Salt is_sodium_salt->use_sodium_salt Yes prepare_stock Prepare concentrated stock in 100% DMSO or DMF use_free_base->prepare_stock use_sodium_salt->prepare_stock direct_dilution Attempt direct dilution into aqueous buffer prepare_stock->direct_dilution is_soluble Is the final solution clear? direct_dilution->is_soluble success Success: Proceed with experiment is_soluble->success Yes troubleshoot Troubleshoot: Precipitation Occurs is_soluble->troubleshoot No option1 Option 1: Decrease final This compound concentration troubleshoot->option1 option2 Option 2: Increase final co-solvent percentage (check cell tolerance) troubleshoot->option2 option3 Option 3: Use Cyclodextrins (e.g., SBE-β-CD) troubleshoot->option3 option1->direct_dilution option2->direct_dilution option3->direct_dilution

Caption: Workflow for selecting a solubilization strategy for this compound.

Malignant_Hyperthermia_Signaling_Pathway cluster_muscle_cell Skeletal Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) ryr1 Ryanodine Receptor 1 (RyR1) cytosol_ca Increased Cytosolic [Ca2+] ryr1->cytosol_ca Excessive Ca2+ Release ca_store High [Ca2+] ca_store->ryr1 contraction Sustained Muscle Contraction Hypermetabolism cytosol_ca->contraction This compound This compound This compound->ryr1 Inhibits trigger Triggering Agents (e.g., Halogenated Anesthetics) trigger->ryr1 Abnormal Activation in Malignant Hyperthermia

Caption: this compound's mechanism in the malignant hyperthermia pathway.

References

Troubleshooting Azumolene Dose-Response Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Azumolene dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1][2][3] Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) in muscle cells.[4] It achieves this by modulating the activity of the ryanodine receptor (RyR1), a calcium release channel on the SR membrane.[4][5] Specifically, this compound is thought to decrease the likelihood of the RyR1 channels opening, thereby reducing the frequency of calcium sparks without significantly affecting the duration of the channel opening itself.[4]

Q2: We are observing a high degree of variability in our cell-based assay results. What are the common causes?

Inconsistent results in cell-based assays are a frequent challenge and can stem from several factors:

  • Biological Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) can significantly alter cellular responses.[6] Implementing strict aseptic techniques is crucial.[6]

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of the experiment, and the health of the cells can all contribute to variability.[6][7] It is recommended to use cells within a consistent and optimal passage range.[8]

  • Reagent Quality and Storage: Improper storage of this compound, media, and other reagents can lead to their degradation and affect experimental outcomes.[6]

  • Experimental Protocol Deviations: Even minor deviations from the established protocol can introduce significant variability.[6]

Q3: Our EC50/IC50 values for this compound are different from published data. Why might this be?

Discrepancies in EC50 or IC50 values can arise from several experimental differences:

  • Cell Line or Model System: Different cell lines or animal models can exhibit varying sensitivities to this compound.

  • Assay Conditions: Factors such as incubation time, temperature, and the specific assay readout used can all influence the calculated potency.

  • Data Analysis: The method used to fit the dose-response curve and calculate the EC50/IC50 can impact the final value. It's important to use a consistent and appropriate non-linear regression model.[9]

Q4: this compound is a more water-soluble analog of dantrolene. Does this affect its use in experiments?

Yes, the higher water solubility of this compound is a significant practical advantage over dantrolene.[1][3][10] This property simplifies stock solution preparation and reduces the risk of compound precipitation in aqueous assay buffers, which can be a major source of inconsistent results.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care, ensuring equal volume and cell number in each well.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Although this compound is water-soluble, check for any signs of precipitation in your stock solutions and final assay concentrations, especially if using high concentrations or complex media.
Pipetting Errors Calibrate and regularly check your pipettes for accuracy. Use reverse pipetting for viscous solutions.
Issue 2: Non-Sigmoidal or Incomplete Dose-Response Curve
Potential Cause Troubleshooting Step
Inappropriate Dose Range Widen the range of this compound concentrations tested to ensure you capture the full sigmoidal curve, including the top and bottom plateaus.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific assay buffer and under your experimental conditions.
Off-Target Effects At very high concentrations, off-target effects can lead to a "U-shaped" or other non-standard dose-response curves.[11] Consider if the observed effect at high doses is consistent with the known mechanism of action.
Assay Interference The chemical properties of this compound could potentially interfere with the assay readout (e.g., fluorescence quenching or enhancement). Run appropriate controls, including this compound in the absence of cells, to check for interference.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature. Note that these values can vary depending on the specific experimental conditions.

Table 1: In Vitro Efficacy of this compound

Parameter Value Experimental System Reference
EC50 (Ca2+ spark suppression) 0.25 µMPermeabilized frog skeletal muscle fibers[4]
IC50 (Twitch inhibition) 2.8 ± 0.8 µMMouse extensor digitorum longus muscle[3]
IC50 (Twitch inhibition) 2.4 ± 0.6 µMMouse soleus muscle[3]

Table 2: In Vivo Efficacy of this compound

Parameter Value Experimental System Reference
IC50 (Twitch decrease) 1.2 ± 0.1 mg/kgGuinea pig gastrocnemius muscle[3]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Study Using a Calcium Flux Assay
  • Cell Culture: Plate cells (e.g., C2C12 myotubes) in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to differentiate.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., HBSS). Remove the culture medium from the cells and add the dye solution. Incubate under appropriate conditions to allow for dye loading.

  • Compound Preparation: Prepare a 10x serial dilution of this compound in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a specific period.

    • Establish a baseline fluorescence reading using a plate reader.

    • Add an agonist (e.g., caffeine) to stimulate calcium release and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the positive (agonist only) and negative (vehicle) controls.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Visualizations

Azumolene_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytosol Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates This compound This compound This compound->RyR1 Inhibits Stimulus Depolarization/ Agonist Stimulus->RyR1 Activates

Caption: this compound's mechanism of action on the RyR1 calcium channel.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Plating treatment Cell Treatment with this compound cell_culture->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Fluorescence) incubation->readout normalization Data Normalization readout->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ec50 EC50/IC50 Determination curve_fitting->ec50

Caption: A typical experimental workflow for an this compound dose-response study.

Troubleshooting_Logic cluster_variability_solutions Variability Issues cluster_curve_solutions Curve Shape Issues start Inconsistent Results Observed check_variability High Well-to-Well Variability? start->check_variability check_curve Non-Sigmoidal/Incomplete Curve? check_variability->check_curve No review_seeding Review Cell Seeding Technique check_variability->review_seeding Yes adjust_dose Adjust Dose Range check_curve->adjust_dose Yes end Consistent Results check_curve->end No check_pipetting Verify Pipette Calibration review_seeding->check_pipetting check_edge_effects Address Edge Effects check_pipetting->check_edge_effects check_edge_effects->end check_stability Check Compound Stability adjust_dose->check_stability run_controls Run Interference Controls check_stability->run_controls run_controls->end

Caption: A troubleshooting decision tree for inconsistent this compound results.

References

Optimizing incubation time for Azumolene treatment in primary muscle cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Azumolene treatment in primary muscle cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in muscle cells?

This compound is a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle cells.[2] It achieves this by modulating the ryanodine receptor (RyR1), the main calcium release channel on the SR, thereby reducing the likelihood of channel opening and decreasing the frequency of calcium sparks.[2]

Q2: What is a typical starting concentration range for this compound in primary muscle cell experiments?

Based on published studies, a typical starting concentration range for this compound in in-vitro experiments with muscle cells is between 0.1 µM and 20 µM. The half-maximal effective concentration (EC50) for suppressing spontaneous Ca2+ sparks has been reported to be approximately 0.25 µM.[2] However, the optimal concentration will be cell-type and experiment-specific, so a dose-response study is always recommended.

Q3: How long should I pre-incubate my primary muscle cells with this compound before starting my experiment?

The optimal pre-incubation time can vary. Published studies have used pre-incubation times ranging from a few minutes to longer durations. For example, some protocols suggest a 10-minute pre-incubation is sufficient to see an effect on calcium transients. For other experimental set-ups, a longer pre-incubation might be necessary to allow for cellular uptake and target engagement. It is crucial to determine the optimal incubation time for your specific experimental goals.

Q4: Is this compound stable in cell culture medium for long-term experiments?

While this compound is known for its improved water solubility compared to dantrolene, the stability of any small molecule in culture medium over extended periods can be a concern.[1] Factors such as the composition of the medium, temperature, and light exposure can affect its stability.[3][4][5] For long-term incubations (e.g., 24 hours or more), it is advisable to perform a stability test of this compound in your specific cell culture medium.

Q5: What are the potential cytotoxic effects of this compound on primary muscle cells?

High doses of this compound administered over a prolonged period have been shown to cause reversible skeletal muscle necrosis in animal studies.[6] Therefore, it is essential to assess the cytotoxicity of this compound at different concentrations and incubation times in your primary muscle cell cultures. This can be done using standard cell viability assays such as MTT, MTS, or live/dead staining.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound treatment - Incubation time is too short: The drug may not have had enough time to reach its target and exert its effect. - Drug concentration is too low: The concentration used may be below the effective dose for your specific cell type and experimental conditions. - Drug degradation: this compound may have degraded in the cell culture medium, especially during long incubations.- Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section). - Conduct a dose-response experiment to identify the optimal concentration. - Test the stability of this compound in your culture medium over the desired incubation period. Consider replacing the medium with fresh this compound-containing medium for long-term experiments.
High levels of cell death or morphological changes - This compound concentration is too high: High concentrations of the drug can be toxic to primary cells. - Prolonged incubation time: Continuous exposure to the drug, even at lower concentrations, may induce cytotoxicity. - Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. - Optimize the incubation time to the shortest duration that yields the desired effect. - Ensure the final concentration of the solvent in the culture medium is well below the toxic level (typically <0.1%).
High variability between experimental replicates - Inconsistent incubation times: Even small variations in incubation time between replicates can lead to different results. - Uneven drug distribution: Improper mixing of this compound in the culture medium can lead to concentration gradients. - Cell health and density variation: Differences in cell health or plating density between wells can affect the response to the drug.- Use a timer and be precise with all incubation steps. - Ensure thorough but gentle mixing of the medium after adding this compound. - Maintain consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment.
Unexpected changes in cell signaling pathways - Off-target effects: Like many drugs, this compound may have off-target effects, especially at higher concentrations or with prolonged exposure. - Cellular stress response: Long incubation times may induce a cellular stress response that can alter signaling pathways.- Use the lowest effective concentration of this compound. - Consider using other RyR1 inhibitors to confirm that the observed effects are specific to RyR1 inhibition. - Assess markers of cellular stress (e.g., heat shock proteins, oxidative stress markers) after prolonged treatment.

Data Presentation

Table 1: Hypothetical Time-Dependent Effect of this compound on Calcium Spark Frequency

Incubation Time (minutes)Calcium Spark Frequency (sparks/100 µm/s)
0 (Control)1.5 ± 0.2
51.1 ± 0.15
100.8 ± 0.1
200.6 ± 0.08
300.5 ± 0.05
600.5 ± 0.06

Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound

Incubation Time (hours)Cell Viability (%) at 1 µM this compoundCell Viability (%) at 10 µM this compoundCell Viability (%) at 50 µM this compound
698 ± 295 ± 385 ± 5
1296 ± 390 ± 470 ± 6
2492 ± 480 ± 550 ± 8
4885 ± 565 ± 730 ± 7

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound

Objective: To determine the minimum incubation time required for this compound to exert its maximal inhibitory effect on a specific cellular response (e.g., caffeine-induced calcium release).

Methodology:

  • Cell Plating: Plate primary muscle cells at an appropriate density in a multi-well plate suitable for your downstream assay (e.g., a 96-well plate for fluorescence-based calcium imaging). Allow cells to differentiate into myotubes.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Time-Course Treatment:

    • For each time point (e.g., 0, 5, 10, 20, 30, 60 minutes), add the this compound-containing medium to a set of wells.

    • The "0 minutes" group will be treated with vehicle control.

  • Functional Assay: At the end of each incubation period, perform your functional assay. For example, to measure caffeine-induced calcium release:

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • After the dye loading and de-esterification period, stimulate the cells with a known concentration of caffeine.

    • Measure the change in fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Plot the magnitude of the cellular response (e.g., peak fluorescence intensity) against the incubation time. The optimal incubation time is the point at which the inhibitory effect of this compound reaches a plateau.

Protocol 2: Assessing Time-Dependent Cytotoxicity of this compound

Objective: To evaluate the effect of prolonged exposure to this compound on the viability of primary muscle cells.

Methodology:

  • Cell Plating: Plate primary muscle cells in a 96-well plate and allow them to differentiate.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Also, include a vehicle-only control.

  • Long-Term Incubation: Replace the medium in the wells with the this compound-containing medium or control medium. Incubate the cells for different durations (e.g., 6, 12, 24, 48 hours).

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT or MTS assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle control. Plot cell viability against incubation time for each this compound concentration to visualize the time-dependent cytotoxic effects.

Mandatory Visualizations

Azumolene_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytosol Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Ca_SR->RyR1 Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates This compound This compound This compound->RyR1 Inhibits

Caption: this compound's mechanism of action in skeletal muscle cells.

Experimental_Workflow start Start: Primary Muscle Cell Culture protocol1 Protocol 1: Determine Optimal Incubation Time (Short-term exposure) start->protocol1 protocol2 Protocol 2: Assess Time-Dependent Cytotoxicity (Long-term exposure) start->protocol2 analysis1 Analyze Functional Readout vs. Time protocol1->analysis1 analysis2 Analyze Cell Viability vs. Time protocol2->analysis2 decision Select Optimal Incubation Time (Maximal effect with minimal toxicity) analysis1->decision analysis2->decision end Proceed with Experiment decision->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start Problem Encountered no_effect No Observable Effect? start->no_effect high_toxicity High Cell Toxicity? start->high_toxicity variability High Variability? start->variability solution_no_effect Increase Incubation Time or Concentration (Perform Time-Course/Dose-Response) no_effect->solution_no_effect Yes solution_toxicity Decrease Incubation Time or Concentration (Perform Cytotoxicity Assay) high_toxicity->solution_toxicity Yes solution_variability Standardize Protocols (Consistent timing, mixing, cell density) variability->solution_variability Yes

Caption: Logical troubleshooting guide for this compound treatment.

References

Addressing autofluorescence of Azumolene in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence when using Azumolene in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit autofluorescence?

Yes, this compound possesses intrinsic fluorescence, which can contribute to background signal in microscopy images. This autofluorescence has been observed to have a sharp excitation peak around 348 nm. While the precise emission spectrum is not extensively documented in publicly available literature, its structural similarity to other fluorescent compounds suggests its emission is likely in the blue-to-green region of the visible spectrum.

Q2: What causes autofluorescence in my samples when using this compound?

Autofluorescence in your sample can originate from multiple sources:

  • Intrinsic this compound Fluorescence: The this compound molecule itself can fluoresce upon excitation.

  • Cellular and Tissue Components: Endogenous molecules such as NADH, FAD, collagen, and elastin naturally fluoresce and can contribute to the background signal.

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence in tissues.

  • Culture Media Components: Phenol red and other components in cell culture media can be fluorescent.

Q3: How can I determine if the background signal is from this compound or other sources?

To identify the source of autofluorescence, you can include the following controls in your experiment:

  • Unstained, this compound-treated sample: This will help you visualize the fluorescence originating from this compound and the native cellular/tissue components.

  • Unstained, vehicle-treated sample: This control will show the baseline autofluorescence of your cells or tissue without this compound.

  • Stained, vehicle-treated sample: This allows you to assess the signal from your fluorescent probe without any contribution from this compound.

By comparing these controls, you can dissect the contribution of this compound to the overall background fluorescence.

Troubleshooting Guides

This section provides structured guidance to address specific issues related to this compound autofluorescence.

Issue 1: High background fluorescence obscuring the signal of my fluorescent probe.

High background can make it difficult to distinguish your specific signal from noise. Here are steps to mitigate this issue:

1. Spectral Separation:

  • Choose the Right Fluorophore: Select a fluorophore with excitation and emission spectra that are well-separated from the expected autofluorescence of this compound. Since this compound is excited in the UV range (~348 nm) and likely emits in the blue-green range, using fluorophores that are excited by and emit in the red or far-red regions of the spectrum can significantly improve the signal-to-noise ratio.

  • Use Narrowband Filters: Employ narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest while excluding as much of the autofluorescence signal as possible.

2. Signal Enhancement:

  • Use Brighter Fluorophores: Employing brighter, more photostable fluorophores can increase the specific signal, making it easier to distinguish from the background.

  • Optimize Staining Protocol: Ensure your staining protocol is optimized for maximal signal intensity. This includes optimizing antibody/probe concentration and incubation times.

3. Computational Correction:

  • Spectral Unmixing: If your microscopy system has spectral imaging capabilities, you can use spectral unmixing algorithms to computationally separate the this compound autofluorescence from your specific fluorescent signal. This technique requires acquiring reference spectra for both the autofluorescence and your fluorophore.

  • Background Subtraction: Simple background subtraction can be effective if the autofluorescence is relatively uniform across the image.

Issue 2: Autofluorescence is still present even after spectral separation.

If spectral separation alone is insufficient, you can employ methods to reduce the autofluorescence signal itself.

1. Photobleaching:

  • Pre-acquisition Photobleaching: Before acquiring your final image, intentionally expose the sample to high-intensity excitation light at the autofluorescence excitation wavelength (~348 nm, or a broader UV/blue light source). This will photobleach the autofluorescent molecules, including this compound, reducing their contribution to the background. Be cautious not to photobleach your fluorophore of interest.

2. Chemical Quenching:

  • Sudan Black B: This reagent can be used to quench autofluorescence, particularly from lipofuscin.

  • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence from fixation.

Experimental Protocols

Here are detailed methodologies for key experiments to address this compound autofluorescence.

Protocol 1: Characterizing this compound Autofluorescence

Objective: To determine the excitation and emission characteristics of this compound autofluorescence in your experimental system.

Materials:

  • This compound solution at the working concentration

  • Vehicle control (e.g., DMSO)

  • Your standard cell culture or tissue preparation

  • Fluorescence microscope with a spectral detector or a set of standard filter cubes

Procedure:

  • Prepare a sample of your cells or tissue treated with the vehicle control.

  • Prepare an identical sample treated with your working concentration of this compound.

  • Using the vehicle-treated sample, acquire images with different excitation and emission settings to determine the baseline autofluorescence of your sample.

  • Switch to the this compound-treated sample.

  • Excite the sample with wavelengths around 350 nm (if available) and collect the emission across a wide range of wavelengths (e.g., 400-600 nm) to identify the peak emission of this compound's autofluorescence.

  • If a spectral detector is not available, sequentially use different filter cubes (e.g., DAPI, FITC, TRITC) to observe in which channels the autofluorescence is most prominent.

Protocol 2: Pre-acquisition Photobleaching

Objective: To reduce autofluorescence from this compound and endogenous fluorophores before imaging your specific signal.

Materials:

  • Your prepared sample stained with the desired fluorescent probe.

  • Fluorescence microscope with a UV or blue light source.

Procedure:

  • Place your sample on the microscope stage.

  • Using a low magnification objective, locate the region of interest.

  • Expose the entire field of view to high-intensity light at the excitation wavelength of the autofluorescence (e.g., using a DAPI filter set) for a defined period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.

  • After photobleaching, switch to the appropriate filter set for your fluorescent probe.

  • Acquire your image using optimal exposure settings for your probe.

  • Important: Include a control that has not been photobleached to assess the effectiveness of the procedure and to ensure your specific signal has not been significantly affected.

Protocol 3: Spectral Unmixing Workflow

Objective: To computationally separate the autofluorescence signal from the specific fluorescent probe signal.

Prerequisites: A confocal microscope equipped with a spectral detector and analysis software capable of linear unmixing.

Procedure:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: On an unstained, this compound-treated sample, acquire a lambda stack (a series of images at different emission wavelengths) using the excitation wavelength for your specific probe. This will be your autofluorescence reference spectrum.

    • Fluorophore Spectrum: On a sample stained only with your fluorescent probe (and treated with vehicle), acquire a lambda stack using the same excitation wavelength. This will be your fluorophore reference spectrum.

  • Acquire Image of Your Experimental Sample:

    • On your fully treated and stained sample, acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing tool.

    • Load the acquired reference spectra (autofluorescence and fluorophore).

    • Apply the unmixing algorithm to the lambda stack from your experimental sample.

    • The software will generate separate images representing the intensity of the autofluorescence and your specific fluorophore in each pixel.

Data Presentation

Table 1: Spectral Characteristics of this compound and Common Autofluorescent Species

Compound/StructureReported Excitation Max (nm)Expected Emission Range (nm)Notes
This compound ~348Blue-Green (estimated)Intrinsic autofluorescence.
NADH ~340~450A primary source of cellular autofluorescence.
FAD ~450~530Another key metabolic fluorophore.
Collagen ~350~400-450Common in extracellular matrix.
Elastin ~350-400~420-500Found in connective tissues.

Visualizations

experimental_workflow Workflow for Mitigating this compound Autofluorescence cluster_prep Sample Preparation cluster_characterize Characterization cluster_mitigation Mitigation Strategies cluster_imaging Image Acquisition & Analysis start Prepare this compound-treated and control samples stain Stain with fluorescent probe start->stain characterize Characterize this compound autofluorescence spectrum stain->characterize Optional spectral Spectral Separation (Red-shifted dyes, narrow filters) stain->spectral photobleach Photobleaching stain->photobleach unmix Spectral Unmixing stain->unmix acquire Acquire Images spectral->acquire photobleach->acquire analyze Analyze Data unmix->analyze acquire->analyze

Caption: Experimental workflow for addressing this compound autofluorescence.

troubleshooting_logic Troubleshooting Logic for High Background start High background fluorescence observed q1 Is your fluorophore spectrally separated from this compound's expected emission (blue-green)? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Switch to a red or far-red fluorophore. Use narrow bandpass emission filters. ans1_no->sol1 Action q2 Have you tried to reduce the autofluorescence signal directly? ans1_yes->q2 Problem persists ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Perform pre-acquisition photobleaching. Consider chemical quenching (e.g., Sudan Black B). ans2_no->sol2 Action q3 Does your system have spectral imaging capabilities? ans2_yes->q3 Problem persists ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes sol3_no Optimize image analysis with robust background subtraction. ans3_no->sol3_no Consider sol3_yes Perform spectral unmixing to computationally separate signals. ans3_yes->sol3_yes Action

Caption: Decision tree for troubleshooting high background fluorescence.

How to control for vehicle effects when using DMSO to dissolve Azumolene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Dimethyl Sulfoxide (DMSO) as a vehicle for Azumolene. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the proper control of vehicle effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for this compound if this compound is water-soluble?

While this compound sodium is noted to be significantly more water-soluble than its analog, dantrolene, there might be specific experimental conditions or formulations where using DMSO is advantageous.[1][2] DMSO is a powerful amphipathic solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[3] In some instances, a researcher might be working with a specific salt form of this compound that has lower water solubility, or they may be performing experiments alongside other lipophilic compounds dissolved in DMSO to maintain consistency across the study.

Q2: What are the known biological effects of DMSO that I should be aware of?

DMSO is not an inert solvent and can exert its own biological effects, which makes a vehicle control crucial.[4][5] Even at low concentrations, DMSO can:

  • Induce changes in gene expression and impact the epigenetic landscape.[6][7][8]

  • Affect cell viability, proliferation, and differentiation.[9][10] Low concentrations may sometimes stimulate cell growth, while higher concentrations can be inhibitory or toxic.[9][10]

  • Exhibit anti-inflammatory, analgesic, and antioxidant properties.[4][7][11]

  • Modulate cellular signaling pathways, including apoptosis.[12]

  • Alter the absorption of other substances through biological membranes.[3][9][11]

Q3: Why is a vehicle control so critical when using DMSO?

A vehicle control group, which consists of cells or animals treated with the same concentration of DMSO used to dissolve this compound but without the drug itself, is essential for several reasons:

  • It allows you to distinguish the effects of this compound from the effects of the solvent.

  • Pleiotropic effects of DMSO can occur, and without a proper control, these solvent effects could be mistakenly attributed to the drug being tested.[9]

  • It helps to ensure that the observed results are due to the pharmacological action of this compound and not an artifact of the experimental conditions.

Q4: What is the recommended final concentration of DMSO in an in vitro experiment?

The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1%. While some studies use up to 0.5%, it's important to note that even concentrations as low as 0.1% have been shown to induce significant changes in cellular processes.[6][7] For in vivo injections, it is recommended to keep the percentage of DMSO to a minimum, ideally less than 1% v/v.[4] If higher concentrations are necessary, they should generally not exceed 10% v/v.[4]

Q5: How should I prepare and store my this compound stock solution in DMSO?

  • Preparation: To prepare a stock solution, dissolve the this compound powder in 100% sterile-filtered DMSO.[13][14] Gentle warming or vortexing can aid in dissolution.

  • Storage: Store stock solutions in airtight containers, protected from light, at -20°C or -80°C for long-term storage.[4][14] DMSO is hygroscopic, meaning it can absorb water from the air, which could affect the solubility of your compound over time.[15] Using a fresh bottle of DMSO is recommended if you suspect water accumulation.[15]

Troubleshooting Guide

Q1: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?

This can happen if the final concentration of your compound exceeds its aqueous solubility. Here are some steps to troubleshoot this issue:

  • Check your dilution method: When diluting your DMSO stock solution into the aqueous medium, do so dropwise while gently vortexing or mixing to avoid localized high concentrations that can lead to precipitation.

  • Lower the final concentration: The issue may be that the final concentration of this compound is too high for its solubility in the final medium. Try using a lower final concentration.

  • Consider co-solvents: For particularly difficult compounds, a combination of solvents might be necessary. Suggested combinations include 10% DMSO/10% Tween 80/80% water.[4]

Q2: My DMSO vehicle control group is showing a significant biological effect compared to the untreated control group. How do I interpret my results?

This is not uncommon, as DMSO is biologically active.[6][7][9]

  • Report the effect: It is important to report the effects of the DMSO vehicle control in your findings.

  • Compare to the vehicle control: The primary comparison for your this compound-treated group should be the DMSO vehicle control group, not the untreated cells. This allows for the subtraction of the vehicle's effects.

  • Consider lowering the DMSO concentration: If the vehicle effect is too pronounced and masks the expected effect of this compound, you should optimize your experiment to use a lower final DMSO concentration.

Q3: I'm seeing high variability between my experimental replicates. Could the DMSO be the cause?

High variability can stem from several sources, and the handling of DMSO can be one of them.

  • Ensure consistent DMSO concentration: Double-check that the final concentration of DMSO is identical across all wells or animals being compared.[13] When preparing serial dilutions of your drug, ensure that the DMSO concentration remains constant by diluting the drug stock with medium that already contains the appropriate concentration of DMSO.

  • Check for complete dissolution: Incomplete dissolution of your stock solution can lead to inconsistent concentrations in your working solutions. Ensure your this compound is fully dissolved in the DMSO stock before making further dilutions.

  • Pipetting accuracy: Due to its viscosity, pipetting small volumes of 100% DMSO can be challenging. Ensure your pipettes are calibrated and use reverse pipetting techniques for more accurate dispensing.

Quantitative Data Summary

ParameterRecommendation/ObservationSource(s)
Final DMSO Concentration (in vitro) Keep as low as possible, ideally < 0.1%. Concentrations up to 0.5% are sometimes used, but may have off-target effects.[6][7]
Final DMSO Concentration (in vivo) Ideally < 1% v/v for injections. Should not exceed 10% v/v if higher concentrations are necessary.[4]
Reported Effects at 0.1% DMSO (in vitro) Can induce changes in the expression of over 2000 genes and affect microRNA and DNA methylation profiles.[6][8]
Reported Effects at 0.25% - 0.5% DMSO (in vitro) Can have inhibitory or stimulatory effects on cellular responses, depending on the cell type.[16]
Reported Effects at 1% - 2% DMSO (in vitro) Can reduce lymphocyte proliferation.[17]
Reported Effects at 3% - 10% DMSO (in vitro) Can cause a noticeable decrease in cellular viability and changes in cell morphology.[10]

Detailed Experimental Protocol: Vehicle-Controlled in vitro Study

This protocol provides a general framework for a cell-based assay using this compound dissolved in DMSO.

1. Preparation of this compound Stock Solution (e.g., 10 mM)

  • Use sterile, high-purity DMSO.

  • Calculate the amount of this compound needed to achieve a 10 mM concentration.

  • In a sterile microcentrifuge tube, add the calculated amount of this compound powder.

  • Add the appropriate volume of 100% DMSO.

  • Vortex or sonicate until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions and Vehicle Control

  • Determine the highest final concentration of this compound to be tested (e.g., 10 µM).

  • Calculate the dilution factor needed to get from your stock solution to your highest working concentration. For a 10 mM stock and a 10 µM final concentration, this is a 1:1000 dilution.

  • This means the final DMSO concentration in your highest treatment group will be 0.1% (100% DMSO / 1000).

  • Crucially, all other treatment groups and the vehicle control must also contain 0.1% DMSO.

  • Vehicle Control Preparation: Prepare a volume of cell culture medium containing 0.1% DMSO. For example, add 10 µL of 100% DMSO to 9.99 mL of medium.

  • This compound Working Solutions: To prepare your serial dilutions of this compound, use the vehicle control medium (containing 0.1% DMSO) as your diluent. This ensures the DMSO concentration remains constant across all conditions.

3. Cell Treatment

  • Plate your cells at the desired density and allow them to adhere overnight.

  • Remove the old medium and replace it with the prepared working solutions:

    • Untreated Control: Medium without DMSO or this compound.

    • Vehicle Control: Medium containing 0.1% DMSO.

    • Treatment Groups: Medium containing 0.1% DMSO and the desired concentrations of this compound.

  • Incubate the cells for the desired experimental duration.

4. Data Analysis

  • When analyzing your data, compare the effect of each this compound concentration to the vehicle control group to determine the specific effect of the drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in 100% DMSO prep_vehicle Prepare Vehicle Control (Medium + final DMSO conc.) prep_stock->prep_vehicle prep_working Prepare this compound Working Solutions (Dilute stock in vehicle control medium) prep_vehicle->prep_working plate_cells Plate and Culture Cells treat_cells Treat Cells with Controls and this compound Solutions plate_cells->treat_cells incubate Incubate for Experimental Duration treat_cells->incubate collect_data Collect Data (e.g., Viability, Signaling) incubate->collect_data analyze_data Analyze Data (Compare treatment to vehicle control) collect_data->analyze_data interpret Interpret Results analyze_data->interpret

Caption: Experimental workflow for a vehicle-controlled study.

signaling_pathway cluster_sr Sarcoplasmic Reticulum (SR) SOCE Store-Operated Ca2+ Entry (SOCE) Channel Ca_Cytosol Cytosolic Ca2+ SOCE->Ca_Cytosol Ca2+ Influx RyR1 Ryanodine Receptor 1 (RyR1) RyR1->Ca_Cytosol Ca2+ Release Ca_SR Ca2+ This compound This compound This compound->SOCE Inhibits (RyR1-coupled component) This compound->RyR1 Inhibits Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction

Caption: Simplified signaling pathway of this compound action.

References

Ensuring the stability of Azumolene in different experimental media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Azumolene in various experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are stable for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

2. What is the solubility of this compound?

This compound is soluble in DMSO, with a reported solubility of up to 45 mg/mL.[2] The sodium salt of this compound is noted to be significantly more water-soluble than its analog, dantrolene, which is a key advantage for its use in aqueous experimental media.[3][4][5]

3. How should I prepare this compound solutions for cell-based assays?

To prepare this compound for cell-based assays, it is recommended to first create a concentrated stock solution in a suitable solvent like DMSO. This stock solution can then be diluted to the final working concentration in the desired cell culture medium. To prevent precipitation upon dilution, it is good practice to pre-warm both the stock solution and the culture medium to 37°C before mixing.[2]

4. What are the known stability characteristics of this compound in aqueous solutions?

While specific degradation kinetics for this compound in various experimental media are not extensively published, its structural analog, dantrolene, has been studied. Dantrolene exhibits pH-dependent stability, with maximum stability observed at pH 7.4.[6][7][8] Degradation of dantrolene follows pseudo-first-order kinetics and is catalyzed by both acidic and basic conditions.[6][7] Given the structural similarities, it is prudent to assume that this compound's stability may also be influenced by pH and temperature. Therefore, maintaining a physiological pH (around 7.4) is recommended for experiments unless the study's objective is to investigate pH effects.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound upon dilution in aqueous media. - Low temperature of the stock solution or the aqueous medium.- The final concentration exceeds the solubility limit in the specific medium.- Pre-warm both the this compound stock solution and the experimental medium to 37°C before dilution.[2]- Perform serial dilutions to reach the final concentration.- If precipitation persists, consider using the more water-soluble sodium salt of this compound.[3][4][5]
Inconsistent or unexpected experimental results. - Degradation of this compound in the experimental medium due to improper pH, temperature, or light exposure.- Inaccurate concentration of the working solution due to improper dissolution or storage.- Prepare fresh working solutions for each experiment.- Protect solutions from light, especially during long incubation periods.- Ensure the pH of the experimental medium is controlled and maintained, preferably around 7.4.- Verify the concentration of the stock solution periodically using a validated analytical method like HPLC-UV.[1][3]
Loss of this compound activity over time in a multi-day experiment. - Instability of this compound in the specific cell culture medium over extended periods.- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.- Conduct a preliminary stability study of this compound in your specific experimental medium under the planned experimental conditions (temperature, CO2 levels, etc.) to determine its degradation rate.

Quantitative Data on Stability

Table 1: Pseudo-First-Order Degradation Rate Constants (k) for Dantrolene in Aqueous Buffers [6][7][8]

pHTemperature (°C)Rate Constant (k) (min⁻¹)
1.2370.028
7.4370.0004
9.5370.014

Data extracted from studies on dantrolene and presented for illustrative purposes only.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound in Experimental Media

This protocol is adapted from established methods for determining the chemical stability of compounds in aqueous solutions.

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Experimental media (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, cell culture medium like DMEM)
  • HPLC-grade water and methanol
  • Validated HPLC-UV system

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

3. Stability Study Setup:

  • Prepare working solutions of this compound at a final concentration of 10 µM in the desired experimental media (e.g., PBS pH 7.4, DMEM).
  • Incubate the working solutions at the desired experimental temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold methanol and store at -80°C until analysis.

4. Quantification of this compound:

  • Analyze the samples using a validated HPLC-UV method. A potential method for sodium this compound involves a C18 column with a mobile phase of methanol and water (75:25, v/v, pH adjusted to 3.0 with formic acid) and detection at 340 nm.[3]
  • Quantify the peak area corresponding to this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • The slope of the resulting linear regression will be the negative of the pseudo-first-order degradation rate constant (k).
  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Signaling Pathway of this compound

Azumolene_Signaling_Pathway cluster_cell Skeletal Muscle Cell This compound This compound RyR1 Ryanodine Receptor 1 (RyR1) This compound->RyR1 inhibits SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE inhibits RyR1->SOCE depletion signal Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto Ca²⁺ release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ SOCE->Ca_cyto Ca²⁺ influx Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare 10 mM this compound stock in DMSO B Dilute to 10 µM in experimental medium A->B C Incubate at 37°C B->C D Withdraw aliquots at 0, 2, 4, 8, 24, 48h C->D E Quench with cold methanol & store at -80°C D->E F Analyze samples by validated HPLC-UV method E->F G Quantify this compound peak area F->G H Calculate % remaining G->H I Determine degradation rate (k) and half-life (t₁/₂) H->I

References

Technical Support Center: Azumolene Application in Long-Term Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxic effects of Azumolene during long-term cell culture experiments.

Section 1: General Information & FAQs

This section covers basic questions about this compound's properties and mechanism of action.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, water-soluble analog of dantrolene. Its primary mechanism of action is the inhibition of calcium (Ca2+) release from the sarcoplasmic/endoplasmic reticulum (SR/ER) by modulating the ryanodine receptor (RyR), specifically showing a high affinity for the RyR1 and RyR3 isoforms.[1][2][3] By blocking these channels, this compound effectively reduces the concentration of cytosolic Ca2+.[4]

Q2: How does this compound's mechanism of action potentially impact cell viability?

A2: Calcium is a critical second messenger, and prolonged disruption of its homeostasis can trigger cell death pathways.[1][5] By altering Ca2+ release from the ER, this compound can induce ER stress.[6][7] Chronic or severe ER stress can, in turn, activate apoptotic pathways, leading to a decline in cell viability over time.[8][9] This process often involves the mitochondria, which can release pro-apoptotic factors like cytochrome c in response to sustained Ca2+ dysregulation.[6]

Q3: What are the solubility and stability characteristics of this compound in cell culture?

A3: this compound is noted for being significantly more water-soluble than its analog, dantrolene. For experimental use, it can be dissolved in DMSO at a concentration of 2 mg/mL. Like many chemical compounds, stock solutions should be stored at -20°C. The stability of this compound in specific cell culture media over long durations should be empirically determined, as components in the media can potentially degrade the compound over time.[10][11]

Section 2: Troubleshooting Guide for Cell Viability Issues

This section addresses specific problems that may arise during long-term experiments with this compound.

Q4: My cells show decreased viability and detachment after 48-72 hours of continuous this compound treatment. What is the likely cause and what can I do?

A4: This is a common observation when a compound has time- and concentration-dependent cytotoxic effects.[12]

  • Potential Cause 1: Concentration is too high. The optimal concentration for long-term studies is often significantly lower than that used for acute experiments.

  • Solution 1: Perform a Dose-Response and Time-Course Experiment. It is crucial to establish the IC50 (half-maximal inhibitory concentration) over different time points (e.g., 24, 48, 72, 96 hours). This will help you identify a sublethal concentration that maintains the desired pharmacological effect with minimal impact on viability. Start with a wide range of concentrations (e.g., nanomolar to high micromolar) to find the active range.[13]

  • Potential Cause 2: ER Stress-Induced Apoptosis. As a ryanodine receptor antagonist, this compound can disrupt ER calcium homeostasis, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[8][9]

  • Solution 2: Assess Markers of Apoptosis. Use assays to detect key apoptotic events, such as caspase-3 activation, to confirm if this pathway is being triggered.[14] If apoptosis is confirmed, consider using the lowest effective concentration determined from your dose-response curve.

Q5: I observe a gradual decline in cell proliferation over a one-week study, even at low concentrations of this compound. How can I mitigate this?

A5: This suggests a cytostatic effect, where the compound slows cell division rather than directly causing cell death.[15]

  • Potential Cause: Altered Cell Cycle Kinetics. The disruption of calcium signaling can interfere with cell cycle progression.

  • Solution 1: Intermittent Dosing. Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This can give cells time to recover while still benefiting from the compound's activity.

  • Solution 2: Media Refreshment. Ensure you are regularly changing the media to replenish nutrients and remove waste products, as cells under slight metabolic stress may be more sensitive to suboptimal culture conditions.[16]

  • Solution 3: Use a Real-Time Viability Assay. To better understand the kinetics of the cytostatic effect, employ a non-lytic, real-time viability assay. These assays allow you to monitor the health of the same cell population over several days.[17]

Q6: My MTT assay results show low viability, but when I look at the cells under a microscope, they appear intact with minimal floating cells. What could be happening?

A6: This discrepancy is common with metabolic assays like MTT, which measure mitochondrial dehydrogenase activity, not just membrane integrity.[18][19]

  • Potential Cause: Mitochondrial Dysfunction. this compound's mechanism, by affecting calcium flux between the ER and mitochondria, could be impairing mitochondrial function without causing immediate cell death.[4] A reduction in metabolic activity will lead to a lower MTT reading, which can be misinterpreted as widespread cell death.[19]

  • Solution 1: Use a Complementary Assay. Combine your MTT assay with a method that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay or Trypan Blue exclusion.[15][20] The LDH assay quantifies a cytosolic enzyme released upon cell lysis, providing a direct measure of cytotoxicity.

  • Solution 2: ATP-Based Assays. Consider using an assay that measures total cellular ATP levels. This is another robust indicator of cell health and is often less susceptible to artifacts from mitochondrial suppression alone.[15]

Section 3: Data & Tables

Table 1: Comparative IC50 Values for this compound and Dantrolene (Note: These values are derived from specific in vitro muscle contraction studies and may not directly translate to cytotoxicity in cultured cells, but they provide a baseline for potency.)

CompoundMuscle TypeAssay ConditionIC50 (µM)
This compound Mouse Extensor Digitorum LongusTwitch Inhibition2.8 ± 0.8
This compound Mouse SoleusTwitch Inhibition2.4 ± 0.6
Dantrolene Mouse Extensor Digitorum LongusTwitch Inhibition1.6 ± 0.4
Dantrolene Mouse SoleusTwitch Inhibition3.5 ± 1.2
Section 4: Key Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol establishes a dose-response curve to identify the appropriate concentration range for long-term studies.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Incubate for your desired time points (e.g., 24h, 48h, 72h).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the results to determine the IC50 value. For long-term studies, select a concentration well below the IC50 that still provides the desired biological effect.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures membrane integrity and should be used to complement metabolic assays like MTT.

  • Experimental Setup: Plate and treat cells with this compound as described in the MTT protocol. Include two additional controls: a "low control" (untreated cells) and a "high control" (cells treated with a lysis buffer provided by the LDH kit manufacturer to induce 100% cell death).

  • Sample Collection: At the end of the treatment period, carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored product.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100

Section 5: Visualized Pathways and Workflows

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR1/3) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol Blocks Release Ca_ER Ca2+ Stores This compound This compound This compound->RyR Inhibits

Caption: this compound's primary mechanism of action.

G start Decreased Cell Viability Observed q1 Are you using a metabolic assay (e.g., MTT)? start->q1 action1 Confirm with a membrane integrity assay (e.g., LDH, Trypan Blue) q1->action1 Yes q2 Is cytotoxicity confirmed? q1->q2 No a1_yes Yes a1_no No action1->q2 action2 Optimize Drug Concentration: - Perform dose-response curve - Select concentration below IC50 q2->action2 Yes end_meta Report as metabolic effect, not cytotoxicity q2->end_meta No (Indicates metabolic suppression) a2_yes Yes a2_no No (Indicates metabolic suppression) action3 Optimize Treatment Duration: - Perform time-course study - Consider intermittent dosing action2->action3 action4 Maintain Optimal Culture Conditions: - Regular media changes - Monitor pH and confluency action3->action4 end_cyto Proceed with optimized protocol action4->end_cyto

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

G cluster_pathway Calcium-Mediated Apoptosis Pathway Start Sustained Cytosolic Ca2+ Increase (e.g., from ER Stress) Mito Mitochondrial Ca2+ Overload Start->Mito PTP Mitochondrial Permeability Transition Pore (mPTP) Opening Mito->PTP CytoC Cytochrome C Release PTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of calcium-mediated apoptosis.

References

Validation & Comparative

Validating Azumolene's Inhibitory Effect on RyR1: A Comparative Guide Using [3H]Ryanodine Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azumolene and other Ryanodine Receptor 1 (RyR1) inhibitors, focusing on the validation of their inhibitory effects using the [3H]ryanodine binding assay. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key biological and experimental processes to support research and development in skeletal muscle physiology and related therapeutic areas.

Introduction to RyR1 and its Inhibition

The Ryanodine Receptor 1 (RyR1) is a crucial ion channel located in the sarcoplasmic reticulum of skeletal muscle, responsible for the release of calcium (Ca2+) that triggers muscle contraction. Dysregulation of RyR1 is implicated in several myopathies, including Malignant Hyperthermia (MH) and Central Core Disease. Consequently, inhibitors of RyR1 are of significant therapeutic interest.

This compound, a more water-soluble analog of Dantrolene, is a known inhibitor of RyR1. It acts by modulating the channel's activity, thereby reducing Ca2+ release from the sarcoplasmic reticulum. Validating the efficacy and potency of RyR1 inhibitors like this compound is a critical step in drug development. The [3H]ryanodine binding assay is a widely accepted radioligand binding method to functionally assess the activity of RyR1 channels. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR1 channel. Therefore, a decrease in [3H]ryanodine binding in the presence of a test compound indicates an inhibitory effect on the channel's opening.

Comparative Analysis of RyR1 Inhibitors

This section compares the inhibitory potency of this compound with other well-characterized RyR1 inhibitors, Dantrolene and Tetracaine, based on data from [3H]ryanodine binding assays.

CompoundTargetAssayIC50Experimental Conditions
This compound RyR1[3H]Ryanodine Binding< 25% inhibition at 100 µMPorcine skeletal muscle sarcoplasmic reticulum.[1]
Dantrolene RyR1[3H]Ryanodine Binding~0.16 µMIn the presence of 100 nM Calmodulin.
< 25% inhibition at 100 µMPorcine skeletal muscle sarcoplasmic reticulum.[1]
Tetracaine RyR1[3H]Ryanodine Binding~120 µMJunctional sarcoplasmic reticulum membranes.
~180 µMRabbit skeletal muscle.[2]
~200 µMIn diastolic conditions.[3]

Note: The inhibitory potency of Dantrolene and its analog this compound can be significantly influenced by the presence of other molecules like calmodulin. The relatively low inhibition of [3H]ryanodine binding by this compound and Dantrolene in some studies may suggest that their primary inhibitory mechanism is not solely through direct competition with ryanodine binding, but rather through allosteric modulation of the RyR1 channel, which may not be fully captured under all assay conditions.

Experimental Protocols

Preparation of Sarcoplasmic Reticulum (SR) Vesicles

A detailed protocol for the isolation of SR vesicles from skeletal muscle is a prerequisite for the [3H]ryanodine binding assay.

  • Homogenization: Excise fresh skeletal muscle and homogenize it in a buffer containing 20 mM Tris-maleate (pH 7.0), 0.3 M sucrose, and a protease inhibitor cocktail.

  • Centrifugation: Perform a series of differential centrifugations to isolate the microsomal fraction, which is enriched in SR vesicles.

  • Purification: Further purify the SR vesicles using a sucrose density gradient centrifugation.

  • Storage: Resuspend the final pellet in a storage buffer (e.g., 0.3 M sucrose, 10 mM HEPES-Na, pH 7.4) and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the SR vesicle preparation using a standard method like the Bradford or BCA assay.

[3H]Ryanodine Binding Assay Protocol

This protocol outlines the steps to measure the specific binding of [3H]ryanodine to RyR1 in the presence and absence of inhibitors.

Materials:

  • SR vesicles (50-100 µg of protein per assay point)

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.4), 1 mM AMP, and a defined free Ca2+ concentration (e.g., 10 µM, buffered with EGTA).

  • Test compounds (this compound, Dantrolene, Tetracaine) at various concentrations.

  • Unlabeled ryanodine (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the SR vesicles, [3H]ryanodine (e.g., 2-5 nM), and varying concentrations of the test compound in the binding buffer. For total binding, add vehicle control. For non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM). The final volume should be consistent for all samples (e.g., 200 µL).

  • Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters under vacuum. This separates the bound from the free [3H]ryanodine.

  • Washing: Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer (e.g., binding buffer without AMP and Ca2+).

  • Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each sample.

  • Inhibition Curve: Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific binding of [3H]ryanodine by 50%.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

RyR1_Signaling_Pathway cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol DHPR DHPR (Voltage Sensor) RyR1 RyR1 DHPR->RyR1 conformational change Ca_cyto Ca²⁺ RyR1->Ca_cyto releases Ca_SR Ca²⁺ Ca_SR->RyR1 Contraction Muscle Contraction Ca_cyto->Contraction triggers This compound This compound This compound->RyR1 inhibits Depolarization Membrane Depolarization Depolarization->DHPR activates

Caption: RyR1 signaling pathway and this compound's mechanism of action.

Ryanodine_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - SR Vesicles - [3H]Ryanodine - Buffers - Inhibitors start->prepare_reagents setup_reaction Set up Binding Reactions: - Total Binding - Non-specific Binding - Inhibitor Samples prepare_reagents->setup_reaction incubation Incubate at 37°C (2-3 hours) setup_reaction->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Inhibition Curve - Determine IC50 counting->analysis end End analysis->end

Caption: Experimental workflow for the [3H]ryanodine binding assay.

Inhibitor_Comparison_Logic cluster_compounds RyR1 Inhibitors RyR1_Inhibition Validation of RyR1 Inhibition This compound This compound RyR1_Inhibition->this compound Dantrolene Dantrolene RyR1_Inhibition->Dantrolene Tetracaine Tetracaine RyR1_Inhibition->Tetracaine Assay [3H]Ryanodine Binding Assay This compound->Assay Dantrolene->Assay Tetracaine->Assay Data Quantitative Data (IC50) Assay->Data generates Data->this compound evaluates Data->Dantrolene evaluates Data->Tetracaine evaluates

Caption: Logical relationship for comparing RyR1 inhibitors.

References

A Comparative Guide to the Dose-Response Effects of Azumolene and its Analogs on Sarcoplasmic Reticulum Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the statistical methods used to evaluate the dose-response curves of Azumolene and its structural analogs. This compound, a hydantoin derivative and an analog of Dantrolene, is a potent inhibitor of calcium release from the sarcoplasmic reticulum (SR), primarily through its interaction with the ryanodine receptor (RyR). Understanding the comparative efficacy and potency of this compound and its analogs is crucial for the development of therapeutic agents targeting conditions associated with aberrant calcium signaling, such as malignant hyperthermia and certain myopathies.

This document outlines the experimental protocols for assessing the inhibitory effects of these compounds on SR calcium release and presents available quantitative data to facilitate a direct comparison of their dose-response relationships. Furthermore, it details the statistical methodologies appropriate for analyzing such data, ensuring a robust and objective evaluation.

Comparative Dose-Response Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its key analog, Dantrolene, on two critical measures of skeletal muscle function: physiological calcium release (manifested as twitch contraction) and caffeine-induced calcium release, a direct measure of sarcoplasmic reticulum calcium release.

CompoundConcentration (µM)Inhibition of Twitch Contraction (%)
This compound 10~50
30~80
Dantrolene 10~50
30~80

Table 1: Comparative Inhibition of Twitch Contraction in Mouse Skeletal Muscle. Data presented in this table is an approximation derived from graphical representations in published literature.

CompoundConcentration (µM)Relative Rate of Caffeine-Induced Ca2+ Release (%)
This compound 10~40
30~20
Dantrolene 10~40
30~20

Table 2: Comparative Inhibition of Caffeine-Induced Sarcoplasmic Reticulum Ca2+ Release in Mouse Skeletal Muscle. Data presented in this table is an approximation derived from graphical representations in published literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.

Measurement of Isometric Twitch Contraction in Intact Mouse Skeletal Muscle

This protocol is designed to assess the effect of the compounds on physiological calcium release in response to electrical stimulation.

  • Muscle Preparation: The extensor digitorum longus (EDL) muscle is carefully dissected from a mouse and mounted vertically in a chamber containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Stimulation and Recording: The muscle is stimulated with single supramaximal square pulses (0.5 ms duration) delivered via platinum electrodes. The resulting isometric twitch tension is recorded using a force transducer.

  • Compound Application: After a stable baseline of twitch tension is established, this compound or its analogs are added to the bathing solution at various concentrations.

  • Data Analysis: The peak twitch tension is measured before and after the application of the compound. The percentage of inhibition is calculated as: ((Tension_control - Tension_drug) / Tension_control) * 100.

Measurement of Caffeine-Induced Ca2+ Release from Skinned Skeletal Muscle Fibers

This protocol allows for the direct measurement of sarcoplasmic reticulum calcium release in a preparation where the sarcolemma has been permeabilized.

  • Fiber Preparation: Small bundles of fibers from the EDL muscle are mechanically skinned (sarcolemma removed) and mounted on a force transducer.

  • Sarcoplasmic Reticulum Loading: The skinned fibers are incubated in a solution containing ATP and a low concentration of Ca2+ to allow for the active loading of the sarcoplasmic reticulum with calcium.

  • Induction of Ca2+ Release: The fibers are then exposed to a solution containing a high concentration of caffeine (e.g., 20 mM), which directly activates the ryanodine receptors and induces a rapid release of Ca2+ from the SR. This release is measured as a transient force development.

  • Compound Application: this compound or its analogs are included in the caffeine-containing solution at various concentrations.

  • Data Analysis: The peak force of the caffeine-induced contracture is measured in the presence and absence of the test compound. The rate of calcium release can be inferred from the rate of force development. The percentage of inhibition is calculated by comparing the peak force in the presence of the drug to the control peak force.

Statistical Methods for Comparing Dose-Response Curves

The comparison of the potency and efficacy of this compound and its analogs is achieved through the statistical analysis of their dose-response curves.

Nonlinear Regression Analysis

The primary method for analyzing dose-response data is nonlinear regression. This involves fitting a sigmoidal dose-response model (e.g., the four-parameter logistic equation) to the experimental data.

Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - LogDose) * HillSlope))

  • Parameters:

    • Top: The maximal response.

    • Bottom: The minimal response.

    • LogIC50 (or LogEC50): The logarithm of the concentration of the drug that produces a half-maximal inhibition (IC50) or effect (EC50). This is a measure of the drug's potency.

    • HillSlope: Describes the steepness of the curve.

Comparison of IC50/EC50 Values

Once the dose-response curves for this compound and its analogs have been fitted, their potencies can be compared by statistically testing for differences in their IC50 or EC50 values.

  • F-test: An F-test can be used to compare the fits of two models: one where each compound has its own IC50 value, and another where the IC50 values are constrained to be the same. A statistically significant p-value (typically < 0.05) indicates that the IC50 values are significantly different.

  • Confidence Intervals: The 95% confidence intervals for the IC50 values of each compound can be calculated. If the confidence intervals do not overlap, it suggests a statistically significant difference in potency.

Comparison of Maximal Efficacy

The maximal effect (Top plateau of the curve) of each compound can also be compared to determine if there are differences in their efficacy. This can be achieved by comparing the fitted "Top" parameters from the nonlinear regression using statistical tests similar to those used for comparing IC50 values.

Visualizations

Signaling Pathway of this compound Action

cluster_0 Sarcoplasmic Reticulum cluster_1 Cytosol RyR Ryanodine Receptor (RyR1) Ca_cyto Ca2+ RyR->Ca_cyto Ca2+ Release Ca_SR Ca2+ Contraction Muscle Contraction Ca_cyto->Contraction This compound This compound This compound->RyR Inhibits

Caption: this compound's mechanism of action, inhibiting Ca2+ release.

Experimental Workflow for Dose-Response Analysis

A Prepare Muscle Tissue (Intact or Skinned Fibers) B Establish Baseline Response (Twitch or Caffeine-induced) A->B C Apply this compound/Analog (Increasing Concentrations) B->C D Record Dose-Dependent Inhibition C->D E Data Analysis: Nonlinear Regression D->E F Determine IC50/EC50 and Maximal Efficacy E->F G Statistical Comparison of Parameters F->G

Caption: Workflow for comparing dose-response curves.

Logical Relationship in Statistical Comparison

cluster_0 Data Acquisition cluster_1 Statistical Modeling cluster_2 Parameter Comparison Data_A Dose-Response Data (this compound) Model_A Nonlinear Regression (Curve A) Data_A->Model_A Data_B Dose-Response Data (Analog) Model_B Nonlinear Regression (Curve B) Data_B->Model_B Compare_IC50 Compare IC50 Values (F-test, CI) Model_A->Compare_IC50 Compare_Emax Compare Efficacy (Top Plateau) Model_A->Compare_Emax Model_B->Compare_IC50 Model_B->Compare_Emax Conclusion Conclusion on Relative Potency & Efficacy Compare_IC50->Conclusion Compare_Emax->Conclusion

Cross-Validation of Azumolene's Efficacy in Skeletal Muscle: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Azumolene's effects on different muscle fiber types. It includes supporting experimental data, detailed methodologies, and a comparative analysis with alternative muscle relaxants.

This compound, a water-soluble analog of dantrolene, is a direct-acting skeletal muscle relaxant.[1][2] Its primary mechanism of action involves the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR), a critical step in muscle contraction.[3] This guide delves into the cross-validation of this compound's effects in fast-twitch and slow-twitch muscle fibers, presenting quantitative data, detailed experimental protocols, and a comparison with other muscle relaxants to provide a thorough resource for preclinical and clinical research.

Comparative Efficacy of this compound and Alternatives

This compound has demonstrated equipotency to its parent compound, dantrolene, in inhibiting muscle contractions in both fast- and slow-twitch muscle fibers. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Dantrolene in different murine muscle types.

CompoundMuscle Fiber TypeMuscle NameIC50 (µM)
This compound Fast-twitch (Type II)Extensor digitorum longus2.8 ± 0.8[1]
Slow-twitch (Type I)Soleus2.4 ± 0.6[1]
Dantrolene Fast-twitch (Type II)Extensor digitorum longus1.6 ± 0.4[1]
Slow-twitch (Type I)Soleus3.5 ± 1.2[1]

Table 1: Comparative IC50 values of this compound and Dantrolene in murine fast- and slow-twitch skeletal muscles. Data presented as mean ± standard deviation.

In addition to direct-acting relaxants like this compound and Dantrolene, centrally-acting muscle relaxants provide an alternative therapeutic approach. The following table compares the mechanisms of action and primary sites of activity for these different classes of drugs.

Drug ClassExample(s)Mechanism of ActionPrimary Site of Action
Direct-Acting This compound, DantroleneInhibits Ca2+ release from the sarcoplasmic reticulum by modulating the ryanodine receptor (RyR1).[3][4]Skeletal muscle fiber
Centrally-Acting (GABAB Agonist) BaclofenAgonist at GABAB receptors, leading to hyperpolarization of neurons.[5]Central Nervous System (Spinal Cord)
Centrally-Acting (α2-Adrenergic Agonist) TizanidineAgonist at α2-adrenergic receptors, inhibiting the release of excitatory amino acids.[6]Central Nervous System (Spinal Cord)

Table 2: Comparison of mechanisms of action for different classes of muscle relaxants.

Signaling Pathway of this compound in Skeletal Muscle

This compound exerts its effect by modulating the excitation-contraction (EC) coupling pathway at the level of the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[3] The following diagram illustrates this pathway.

Azumolene_Signaling_Pathway cluster_0 T-tubule cluster_1 Sarcoplasmic Reticulum cluster_2 Myoplasm DHPR DHPR (Voltage Sensor) RyR1 RyR1 (Ca2+ Channel) DHPR->RyR1 Conformational Change Ca_Myo Ca2+ RyR1->Ca_Myo Ca2+ Release Ca_SR Ca2+ Troponin Troponin Ca_Myo->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Initiates This compound This compound This compound->RyR1 Inhibits AP Action Potential AP->DHPR Depolarization

Figure 1: this compound's mechanism of action in the excitation-contraction coupling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound and other muscle relaxants on skeletal muscle fibers.

In Vitro Muscle Contracture Test (IVCT)

This protocol is adapted from the standardized procedure for diagnosing malignant hyperthermia susceptibility and can be used to quantify the effect of pharmacological agents on muscle contractility.[7][8]

1. Muscle Biopsy and Preparation:

  • Obtain a skeletal muscle biopsy (e.g., vastus lateralis, soleus, or extensor digitorum longus) under controlled conditions.

  • Immediately place the muscle sample in a pre-carboxygenated Krebs-Ringer solution.

  • Carefully dissect muscle fiber bundles of approximately 2-3 mm in diameter and 20-30 mm in length.

2. Mounting and Equilibration:

  • Mount the muscle fiber bundle vertically in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the bundle to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 1-2 grams and allow the muscle to equilibrate for at least 30 minutes.

3. Drug Application and Stimulation:

  • Introduce this compound or other test compounds at desired concentrations into the tissue bath and incubate for a predetermined period.

  • Elicit muscle contractions using electrical field stimulation (e.g., 0.5 Hz, 2 ms pulse duration).

  • Alternatively, induce contractures using chemical agents like caffeine (e.g., 2-32 mM) or halothane (e.g., 1-3%).

4. Data Acquisition and Analysis:

  • Record the isometric force generated by the muscle fiber bundle.

  • Measure the baseline tension and the peak twitch tension or the amplitude of the contracture.

  • Calculate the percentage inhibition of contraction or contracture in the presence of the test compound compared to the control (vehicle-treated) condition.

Skinned Muscle Fiber Preparation and Force Measurement

This technique allows for the direct assessment of a compound's effect on the contractile machinery, bypassing the excitation-contraction coupling steps.[9][10][11]

1. Fiber Skinning:

  • Isolate single muscle fibers from a muscle biopsy.

  • Chemically "skin" the fiber by incubating it in a relaxing solution containing a mild detergent (e.g., Triton X-100) or glycerol. This process permeabilizes the cell membrane, allowing direct access to the myofilaments.

2. Mounting and Sarcomere Length Adjustment:

  • Mount the skinned fiber between a force transducer and a length controller in a temperature-controlled experimental chamber.

  • Adjust the sarcomere length to the optimal length for force production (typically 2.5-2.7 µm) using laser diffraction.

3. Activation and Force Measurement:

  • The fiber is first placed in a relaxing solution (low Ca2+ concentration).

  • To induce contraction, the fiber is transferred to an activating solution with a high Ca2+ concentration.

  • The isometric force generated by the fiber is recorded.

4. Compound Testing:

  • To test the effect of a compound like this compound, it is added to both the relaxing and activating solutions.

  • The force-pCa relationship can be determined by exposing the fiber to a series of solutions with progressively increasing Ca2+ concentrations in the presence and absence of the test compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the effects of a pharmacological agent on isolated skeletal muscle.

Experimental_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis A Muscle Biopsy (e.g., Soleus, EDL) B Dissection of Muscle Fiber Bundles A->B C Mounting in Tissue Bath B->C D Equilibration C->D E Drug Application (e.g., this compound) D->E F Stimulation (Electrical or Chemical) E->F G Force Transducer Data Acquisition F->G H Data Analysis (% Inhibition, IC50) G->H

Figure 2: General experimental workflow for in vitro muscle contractility studies.

Conclusion

This compound demonstrates comparable efficacy to dantrolene in inhibiting contractions in both fast- and slow-twitch skeletal muscles. Its direct action on the ryanodine receptor provides a targeted approach to muscle relaxation. The experimental protocols outlined in this guide offer robust methods for the continued investigation and cross-validation of this compound and other muscle relaxants. By understanding the nuanced effects of these compounds on different muscle fiber types, researchers can better inform the development of novel therapeutics for a range of neuromuscular disorders.

References

Azumolene's Dichotomous Dance: A Comparative Analysis of its Influence on Skeletal and Cardiac Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis reveals the nuanced interactions of Azumolene, a potent muscle relaxant, with the two primary isoforms of the ryanodine receptor (RyR), the critical calcium release channels in striated muscle. This guide synthesizes key experimental findings to delineate the differential impact of this compound on the skeletal muscle isoform (RyR1) versus the cardiac muscle isoform (RyR2), providing researchers, scientists, and drug development professionals with a vital resource for understanding its mechanism of action and isoform selectivity.

At a Glance: this compound's Impact on RyR1 vs. RyR2

ParameterSkeletal Ryanodine Receptor (RyR1)Cardiac Ryanodine Receptor (RyR2)Key Insights
Binding Affinity (IC50/EC50) EC50 = 0.25 µM (for suppression of Ca2+ spark frequency)[1]IC50 = 0.16 ± 0.03 µM (for Dantrolene, in the presence of Calmodulin)[2]This compound and its analog Dantrolene exhibit potent, sub-micromolar inhibitory effects on both isoforms, with a slightly higher potency observed for Dantrolene on RyR2 under specific conditions.
Channel Gating (Open Probability) 10 µM Dantrolene reduces open probability to 50% of control (in the presence of 100 nM Calmodulin)[3]50 µM Dantrolene reduces open probability to 45% of control (in the presence of 100 nM Calmodulin)[3]Both isoforms show a significant reduction in channel activity in the presence of Dantrolene, highlighting the crucial role of Calmodulin in mediating this inhibition.
Calcium Release (Ca2+ Sparks) Dose-dependent decrease in frequency; no significant effect on amplitude or duration.[1]Dantrolene reduces Ca2+ wave frequency and amplitude in cardiomyocytes in the presence of Calmodulin.[2]This compound primarily affects the initiation of calcium release events in skeletal muscle, while its analog demonstrates a broader inhibitory effect on both initiation and propagation in cardiac muscle cells.
[3H]Ryanodine Binding Minimal inhibition (<25% at 100 µM).[4]Not significantly affected.[5]This compound and Dantrolene do not appear to directly compete with ryanodine for its binding site, suggesting an allosteric mechanism of modulation.
Modulation by Co-factors Inhibition is dependent on the presence of adenine nucleotide and Calmodulin.[5]Inhibition is critically dependent on Calmodulin.[2][3] Phosphorylation at Ser2808 is a prerequisite for the beneficial effects of this compound in certain pathological states.[6][7]The regulatory state of the RyR-channel complex, particularly its association with Calmodulin and its phosphorylation status, is a key determinant of this compound's efficacy, especially for RyR2.

Delving into the Mechanisms: Signaling Pathways and Experimental Frameworks

The inhibitory action of this compound on ryanodine receptors is intricately linked to the complex signaling cascades that govern excitation-contraction coupling and intracellular calcium homeostasis.

excitation_contraction_coupling cluster_sarcolemma Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) DHPR Dihydropyridine Receptor (DHPR) RyR1 Skeletal Ryanodine Receptor (RyR1) DHPR->RyR1 Mechanical Coupling Ca_Influx Ca2+ Influx DHPR->Ca_Influx Ca_SR Ca2+ Store RyR1->Ca_SR RyR2 Cardiac Ryanodine Receptor (RyR2) RyR2->Ca_SR Contraction Muscle Contraction Ca_SR->Contraction Ca2+ Release Action_Potential Action Potential Action_Potential->DHPR CICR Ca2+-Induced Ca2+ Release Ca_Influx->CICR CICR->RyR2 This compound This compound This compound->RyR1 Inhibits This compound->RyR2 Inhibits (context-dependent)

Figure 1. Simplified signaling pathway of excitation-contraction coupling in skeletal and cardiac muscle, illustrating the inhibitory points of this compound.

In skeletal muscle, excitation-contraction coupling is primarily a mechanical process where the dihydropyridine receptor (DHPR) directly activates RyR1. In contrast, cardiac muscle relies on calcium-induced calcium release (CICR), where calcium influx through the DHPR triggers the opening of RyR2. This compound exerts its inhibitory effect on both isoforms, albeit with nuances. While it directly modulates RyR1, its effect on RyR2 is often conditional, becoming more pronounced in pathological states characterized by receptor hyper-phosphorylation.

A key experimental workflow for assessing the impact of this compound involves isolating ryanodine receptors and studying their function at the single-channel level.

experimental_workflow Tissue_Homogenization Tissue Homogenization (Skeletal or Cardiac Muscle) Microsome_Isolation Microsomal Fraction Isolation (SR Vesicles) Tissue_Homogenization->Microsome_Isolation RyR_Purification Ryanodine Receptor Purification Microsome_Isolation->RyR_Purification Channel_Incorporation Incorporate Purified RyR into Bilayer RyR_Purification->Channel_Incorporation Bilayer_Formation Planar Lipid Bilayer Formation Bilayer_Formation->Channel_Incorporation Single_Channel_Recording Single-Channel Recording Channel_Incorporation->Single_Channel_Recording Data_Analysis Data Analysis (Open Probability, Dwell Times) Single_Channel_Recording->Data_Analysis Azumolene_Application Application of this compound Single_Channel_Recording->Azumolene_Application Azumolene_Application->Single_Channel_Recording

Figure 2. A generalized experimental workflow for single-channel recording of purified ryanodine receptors.

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [3H]ryanodine preferentially binds to the open state of the receptor.

Methodology:

  • Membrane Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from either skeletal or cardiac muscle homogenates through differential centrifugation.

  • Binding Reaction: Incubate the SR vesicles with a low concentration of [3H]ryanodine (e.g., 5 nM) in a buffer containing KCl, HEPES, and varying concentrations of free Ca2+ (buffered with EGTA) to modulate channel activity.

  • Compound Addition: For experimental wells, add varying concentrations of this compound. Include control wells with vehicle only.

  • Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach binding equilibrium (typically 2 hours).

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Analyze the effect of this compound on the binding affinity (Kd) and maximum binding capacity (Bmax) of [3H]ryanodine.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Methodology:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Add purified RyR channels to the cis chamber (representing the cytoplasm). The channels will spontaneously incorporate into the lipid bilayer.

  • Recording Conditions: Maintain a voltage clamp across the bilayer (e.g., +40 mV). The cis chamber buffer should mimic cytoplasmic conditions (e.g., containing HEPES, KCl, ATP, and buffered Ca2+). The trans chamber buffer represents the SR lumen.

  • Baseline Recording: Record the baseline channel activity.

  • Compound and Co-factor Addition: Perfuse the cis chamber with a solution containing this compound at the desired concentration. It is crucial to also include Calmodulin (e.g., 100 nM) in the cis solution to observe the inhibitory effect of this compound.[2][3]

  • Data Acquisition and Analysis: Record single-channel currents using a patch-clamp amplifier. Analyze the data to determine the effects of this compound on the channel's open probability (Po), mean open time, and mean closed time.

Calcium Spark Imaging in Permeabilized Muscle Fibers

This method visualizes elementary Ca2+ release events from the SR in a more intact cellular environment.

Methodology:

  • Fiber Preparation: Isolate single muscle fibers from skeletal or cardiac tissue and mechanically or chemically permeabilize the sarcolemma to allow for controlled access to the intracellular environment.

  • Fluorescent Dye Loading: Load the permeabilized fibers with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Imaging: Use a laser scanning confocal microscope to visualize and record localized, transient increases in fluorescence, which represent Ca2+ sparks.

  • Compound Application: Perfuse the experimental chamber with a solution containing varying concentrations of this compound.

  • Image Analysis: Analyze the recorded images to quantify the frequency, amplitude, duration (full duration at half maximum, FDHM), and spatial width (full width at half maximum, FWHM) of the Ca2+ sparks before and after the application of this compound.

Conclusion

The available evidence paints a complex picture of this compound's interaction with ryanodine receptors. While it demonstrates clear inhibitory effects on both skeletal and cardiac isoforms, its action, particularly on RyR2, is highly context-dependent. The presence of Calmodulin is a critical determinant for the inhibitory activity on both RyR1 and RyR2. Furthermore, the phosphorylation state of RyR2 appears to be a key switch that can sensitize the cardiac channel to this compound's effects, a finding with significant implications for the development of therapies targeting cardiac pathologies associated with RyR2 dysfunction. This comparative guide underscores the importance of considering the specific RyR isoform and its regulatory environment when investigating the pharmacological effects of this compound and related compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.